Thalidomide-4-NH-PEG1-NH-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H28N4O7 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H28N4O7/c1-22(2,3)33-21(31)24-10-12-32-11-9-23-14-6-4-5-13-17(14)20(30)26(19(13)29)15-7-8-16(27)25-18(15)28/h4-6,15,23H,7-12H2,1-3H3,(H,24,31)(H,25,27,28) |
InChI Key |
DGINBGUHHXNCBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Thalidomide-4-NH-PEG1-NH-Boc: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-NH-PEG1-NH-Boc is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the body's own protein disposal system. This molecule is a derivative of thalidomide (B1683933), a well-known drug that has found new life in the field of targeted protein degradation.
Specifically, this compound functions as a "linker" molecule. One end of the molecule, the thalidomide derivative, binds to an E3 ubiquitin ligase called Cereblon (CRBN). The other end, after removal of the Boc protecting group, can be attached to a ligand that targets a specific protein of interest. This tripartite complex formation—target protein, PROTAC, and E3 ligase—leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the molecule's solubility and provides flexibility for optimal ternary complex formation.[1]
Chemical Properties and Data
This compound is characterized by the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C22H28N4O7 | [2] |
| Molecular Weight | 460.48 g/mol | [2] |
| CAS Number | 2154342-17-1 | [3] |
| Appearance | Solid Powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| (S)-thalidomide | ~180 nM | Isothermal Titration Calorimetry (ITC) |
| (R)-thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) |
Note: The addition of the PEG linker may slightly alter the binding affinity.[7]
Synthesis Protocol
The synthesis of this compound involves a multi-step process, starting from a functionalized thalidomide derivative and a Boc-protected PEG linker. The following is a generalized protocol based on similar reported syntheses of thalidomide-PEG conjugates.
Materials:
-
4-aminothalidomide
-
Boc-NH-PEG1-COOH
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Activation of the PEG linker: Dissolve Boc-NH-PEG1-COOH in anhydrous DMF. Add a coupling agent such as DCC and a catalytic amount of a base like DIPEA. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.
-
Coupling reaction: To the activated PEG linker solution, add 4-aminothalidomide dissolved in anhydrous DMF. Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
Work-up and purification: After the reaction is complete, filter the reaction mixture to remove any solid byproducts. The filtrate is then concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the Boc-protected product.
-
Boc deprotection (Optional, for subsequent conjugation): To remove the Boc protecting group, dissolve the purified product in DCM and add an excess of TFA. Stir the mixture at room temperature for 1-2 hours. The solvent and excess TFA are then removed under reduced pressure to yield the final amine-functionalized product, which can be used for conjugation to a target protein ligand.
Experimental Protocols
Cereblon (CRBN) Binding Assay
To confirm the engagement of this compound with its intended E3 ligase target, a CRBN binding assay can be performed. A common method is the competitive binding assay.
Principle: This assay measures the ability of the test compound (this compound) to displace a known fluorescently labeled CRBN ligand (tracer) from its binding site on the CRBN protein.
Materials:
-
Recombinant human CRBN protein
-
Fluorescently labeled thalidomide analog (tracer)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader capable of detecting fluorescence polarization or FRET
Procedure:
-
Assay setup: In a microplate, add a fixed concentration of recombinant CRBN protein and the fluorescent tracer to each well.
-
Compound addition: Add serial dilutions of this compound to the wells. Include a control with no compound (maximum binding) and a control with a high concentration of unlabeled thalidomide (minimum binding).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence signal (e.g., fluorescence polarization) in each well using a microplate reader.
-
Data analysis: The decrease in fluorescence signal with increasing concentration of the test compound indicates displacement of the tracer. The data is then plotted to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.
PROTAC-mediated Protein Degradation Assay
To evaluate the ability of a PROTAC synthesized using this compound to induce the degradation of a target protein, a Western blot-based assay is commonly employed.
Materials:
-
Cell line expressing the target protein of interest
-
The synthesized PROTAC molecule
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle-treated control.
-
Cell lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to extract total protein.
-
Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target protein and the loading control. After washing, incubate the membrane with the appropriate secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. A decrease in the target protein level in PROTAC-treated cells compared to the control indicates successful protein degradation.
Signaling Pathways and Workflows
The primary signaling pathway involving this compound is the ubiquitin-proteasome pathway, which is hijacked by the resulting PROTAC to induce targeted protein degradation.
Caption: Mechanism of action of a PROTAC utilizing a thalidomide-based linker.
The experimental workflow for developing and validating a PROTAC using this compound typically follows a logical progression from synthesis to cellular evaluation.
Caption: A typical workflow for the development and validation of a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP2268609B1 - Synthesis of a PEG-6 moiety from commercial low-cost chemicals - Google Patents [patents.google.com]
- 4. xcessbio.com [xcessbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Core Mechanism of Thalidomide-4-NH-PEG1-NH-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-NH-PEG1-NH-Boc is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of small molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
At its core, this compound is an E3 ligase ligand-linker conjugate. It comprises three key components: a thalidomide (B1683933) moiety that serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a single polyethylene (B3416737) glycol (PEG1) unit that acts as a flexible linker, and a Boc-protected amine group that allows for straightforward conjugation to a ligand for a target protein. The singular mechanism of this molecule is to recruit the CRBN E3 ligase, thereby enabling the degradation of a target protein when incorporated into a PROTAC.
The PROTAC-Mediated Protein Degradation Pathway
The therapeutic action of a PROTAC synthesized from this compound is centered on the formation of a ternary complex, which brings a target protein into close proximity with the CRBN E3 ligase complex. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.
The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, containing the thalidomide moiety, simultaneously binds to the target protein (via the target-specific ligand) and the CRBN E3 ligase complex. This forms a transient ternary complex.
-
Ubiquitination: The formation of the ternary complex brings the target protein into the vicinity of the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This proximity facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein.
-
Polyubiquitination: A chain of ubiquitin molecules is attached to the target protein, a process known as polyubiquitination. This polyubiquitin (B1169507) chain serves as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and subsequently degraded by the 26S proteasome into smaller peptides and amino acids.
-
Recycling of the PROTAC: The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data
While specific quantitative data for this compound as a standalone molecule is not extensively published, the binding affinities of its core component, thalidomide, and the degradation efficiencies of PROTACs with similar linkers have been characterized. This data provides a strong basis for understanding its potential efficacy.
Cereblon Binding Affinity
The binding of the thalidomide moiety to CRBN is a critical determinant of PROTAC efficacy. The addition of a PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity.
| Compound | Binding Assay | Kd (µM) | IC50 (µM) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | - |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | - |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | - |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | - |
Table 1: Binding affinities of thalidomide and its analogs to Cereblon (CRBN).
PROTAC Degradation Efficiency with PEG Linkers
The length of the PEG linker is a crucial parameter that influences the stability of the ternary complex and, consequently, the degradation efficiency of the PROTAC. The efficiency is typically measured by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation).
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) |
| BRD4 | PEG (short) | 1-10 | >90 |
| BTK | PEG (short) | 10-50 | ~90 |
| ERα | PEG (4 atoms) | ~100 | ~80 |
| ERα | PEG (8 atoms) | ~30 | >90 |
Table 2: Representative degradation efficiencies of CRBN-based PROTACs with varying PEG linker lengths. Note: Data is compiled from various studies and serves as a general reference.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the general steps for the deprotection of the Boc group and subsequent conjugation to a target protein ligand containing a carboxylic acid functional group.
1. Boc Deprotection:
- Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
- Add an acid, typically trifluoroacetic acid (TFA), to the solution.
- Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step.
2. Amide Coupling:
- Dissolve the target protein ligand (with a carboxylic acid) in a suitable aprotic solvent like dimethylformamide (DMF).
- Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).
- Stir for a few minutes to activate the carboxylic acid.
- Add a solution of the deprotected Thalidomide-4-NH-PEG1-NH2 in DMF to the reaction mixture.
- Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
3. Purification and Characterization:
- Once the reaction is complete, purify the crude product using high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.
- Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with the synthesized PROTAC.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts for all samples and load them onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
- Develop the blot using an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using a chemiluminescence imager.
- Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
- Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
This compound is a cornerstone for the construction of potent and selective PROTACs. Its thalidomide component effectively engages the CRBN E3 ligase, while the PEG linker and Boc-protected amine provide the necessary functionality for conjugation to a target-specific ligand. The mechanism of action, centered on the formation of a ternary complex and subsequent proteasomal degradation, offers a powerful strategy for targeting previously "undruggable" proteins. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the design, synthesis, and evaluation of novel PROTACs, ultimately contributing to the development of next-generation therapeutics.
The Role of Thalidomide-4-NH-PEG1-NH-Boc in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This technical guide focuses on the critical role of Thalidomide-4-NH-PEG1-NH-Boc , a widely used E3 ligase ligand-linker conjugate in the synthesis of PROTACs. This molecule incorporates the thalidomide (B1683933) moiety, a well-established binder of the Cereblon (CRBN) E3 ligase, connected to a short polyethylene (B3416737) glycol (PEG1) linker. The linker is terminated with a Boc-protected amine, providing a convenient handle for conjugation to a ligand targeting a specific protein. The attachment at the 4-position of the thalidomide phthalimide (B116566) ring is a common strategy in PROTAC design, as it extends the linker away from the core binding motif, minimizing interference with CRBN engagement.
The choice of the E3 ligase ligand and the linker are crucial for the efficacy of a PROTAC. Thalidomide and its derivatives are favored for their ability to recruit CRBN, a key component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The PEG linker in this compound offers a balance of flexibility and hydrophilicity, which can influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
This guide provides an in-depth overview of the function of this compound in PROTACs, including a representative synthesis protocol, illustrative quantitative data, detailed experimental methodologies for performance evaluation, and visualizations of the key biological and experimental workflows.
PROTAC Synthesis: A Representative Protocol
The synthesis of a PROTAC using this compound involves a two-step process: deprotection of the Boc-protected amine followed by conjugation to a ligand for the protein of interest. The following is a representative protocol for the synthesis of a BRD4-targeting PROTAC using the well-characterized BRD4 inhibitor, JQ1, which has been modified with a carboxylic acid handle for conjugation.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized linker, Thalidomide-4-NH-PEG1-NH2, as a TFA salt.
Step 2: Amide Coupling of JQ1-acid to the Deprotected Linker
-
Dissolve the JQ1-carboxylic acid derivative (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a peptide coupling reagent, such as HATU (1.1 equivalents), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected Thalidomide-4-NH-PEG1-NH2 (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its completion by LC-MS.
-
Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with water and brine to remove DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Data Presentation: Illustrative Performance of a Thalidomide-PEG-BRD4 PROTAC
Table 1: Degradation Potency of a Representative Thalidomide-PEG-BRD4 PROTAC
| Parameter | Value | Cell Line | Assay Method |
| DC₅₀ | 15 nM | HeLa | Western Blot |
| Dₘₐₓ | >90% | HeLa | Western Blot |
| Degradation Rate (kdeg) | 0.05 min⁻¹ | HEK293 | HiBiT Assay |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation percentage. This data is representative and adapted from studies on similar thalidomide-PEG-BRD4 PROTACs.
Table 2: Binding Affinity of a Representative Thalidomide-PEG-BRD4 PROTAC
| Binding Interaction | K_d | Assay Method |
| PROTAC to CRBN | ~200 nM | Isothermal Titration Calorimetry (ITC) |
| PROTAC to BRD4 (BD2) | ~50 nM | Isothermal Titration Calorimetry (ITC) |
K_d: Dissociation constant. The binding affinity to CRBN is expected to be in a similar range to thalidomide itself.
Table 3: Illustrative Global Proteomics Data for a Thalidomide-PEG-BRD4 PROTAC
| Protein | Log₂ Fold Change (PROTAC vs. Vehicle) | p-value | Selectivity Assessment |
| BRD4 | -3.5 | < 0.001 | On-Target |
| BRD2 | -2.8 | < 0.001 | On-Target (BET family) |
| BRD3 | -2.5 | < 0.001 | On-Target (BET family) |
| IKZF1 | -1.5 | < 0.05 | Known Thalidomide Neosubstrate |
| Random Kinase X | -0.1 | > 0.05 | Not Significant (Selective) |
This table illustrates how quantitative proteomics can be used to assess the selectivity of a PROTAC, showing significant degradation of the target and related family members, potential degradation of known thalidomide neosubstrates, and no significant effect on an unrelated protein.
Experimental Protocols
Rigorous experimental validation is essential to characterize the performance of a newly synthesized PROTAC. The following are detailed protocols for key assays.
Quantitative Western Blot for Protein Degradation
This method is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC by quantifying the reduction in the target protein levels.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Treat the cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
2. Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
4. Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
HiBiT Assay for Kinetic Analysis of Protein Degradation
This bioluminescence-based assay allows for the real-time, quantitative measurement of protein degradation kinetics in live cells.
1. Cell Line Generation:
-
Using CRISPR/Cas9 gene editing, generate a stable cell line that endogenously expresses the target protein tagged with the 11-amino-acid HiBiT peptide. This ensures that the tagged protein is under its native regulatory control.
2. Assay Setup and Measurement:
-
Plate the HiBiT-tagged cells in a white, opaque 96-well or 384-well plate.
-
Allow the cells to adhere and grow overnight.
-
Prepare a serial dilution of the PROTAC in the assay medium.
-
For kinetic measurements, add the Nano-Glo® Live Cell Substrate and the LgBiT protein to the cells and incubate to allow for signal stabilization.
-
Add the PROTAC dilutions to the wells.
-
Immediately begin measuring luminescence at regular intervals over a desired time course (e.g., every 15 minutes for 24 hours) using a plate reader with kinetic measurement capabilities.
3. Data Analysis:
-
Normalize the luminescence signal at each time point to the signal at time zero for each concentration.
-
Plot the normalized luminescence over time for each PROTAC concentration to visualize the degradation kinetics.
-
From these curves, key parameters such as the degradation rate constant (kdeg) and the time to reach maximum degradation can be determined.
-
By plotting the endpoint luminescence values against the PROTAC concentration, a dose-response curve can be generated to determine the DC₅₀ and Dₘₐₓ.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a label-free technique that directly measures the heat changes associated with binding events, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
1. Sample Preparation:
-
Express and purify the target protein (or its ligand-binding domain, e.g., BRD4-BD2) and the E3 ligase (or the CRBN-DDB1 complex).
-
Thoroughly dialyze both the protein and the PROTAC into the same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Accurately determine the concentrations of the protein and PROTAC solutions.
2. ITC Experiment:
-
Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the PROTAC solution (typically 10-fold higher concentration than the protein) into the injection syringe.
-
Perform a series of small, sequential injections of the PROTAC into the protein solution while monitoring the heat changes.
-
As a control, perform a titration of the PROTAC into the buffer alone to measure the heat of dilution.
3. Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat-change peaks for each injection to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the two molecules.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, and ΔH. The binding entropy (ΔS) can then be calculated.
Quantitative Proteomics for Selectivity Profiling
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of the proteome, enabling the assessment of a PROTAC's selectivity and the identification of potential off-target effects.
1. Cell Culture and Treatment:
-
Culture cells in triplicate for each condition (e.g., vehicle control and one or two concentrations of the PROTAC).
-
Treat the cells for a specified time (e.g., 24 hours).
2. Protein Extraction and Digestion:
-
Harvest the cells, wash with PBS, and lyse them.
-
Quantify the protein concentration.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
3. Peptide Labeling and Mass Spectrometry:
-
For multiplexed analysis, label the peptides from each condition with isobaric tags (e.g., Tandem Mass Tags - TMT).
-
Combine the labeled peptide samples.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant or Proteome Discoverer).
-
Identify and quantify thousands of proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
Proteins that are significantly downregulated are potential off-targets and require further validation.
Visualizations: Pathways and Workflows
A Technical Guide to Thalidomide-4-NH-PEG1-NH-Boc: A Key Intermediate in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Thalidomide-4-NH-PEG1-NH-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a versatile E3 ligase ligand, specifically targeting the Cereblon (CRBN) protein, a key component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. Its bifunctional nature, incorporating a protected amine for linker attachment, makes it an invaluable tool for the synthesis of novel protein degraders.
Core Chemical Properties
This compound is a derivative of thalidomide (B1683933) featuring a short polyethylene (B3416737) glycol (PEG) linker and a Boc-protected amine group. This structure is optimized for its role as a PROTAC intermediate, offering a balance of solubility and reactivity.
| Property | Value | Source |
| Molecular Formula | C22H28N4O7 | [1] |
| Molecular Weight | 460.48 g/mol | [1] |
| CAS Number | 2154342-17-1 | |
| Appearance | Solid (predicted) | General knowledge |
| Storage Conditions | Store at -20°C for long-term stability. | [2] |
Synthesis and Purification
The synthesis of this compound typically involves the nucleophilic substitution of a halogenated thalidomide precursor with a Boc-protected amino-PEG linker. The following is a representative synthetic protocol.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-fluoro-thalidomide (1 equivalent) in anhydrous dimethylformamide (DMF), add N-Boc-2-(2-aminoethoxy)ethanamine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to 80°C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate (B1210297).
-
Purification: The crude product is then purified using column chromatography on silica (B1680970) gel with a gradient of ethyl acetate in hexanes to yield the pure this compound.
Experimental Protocol: Purification and Characterization
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC.
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength of 254 nm.
-
-
Mass Spectrometry (MS): The identity of the compound is confirmed by mass spectrometry, typically using electrospray ionization (ESI) to observe the [M+H]+ ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure is elucidated using 1H and 13C NMR spectroscopy. The characteristic peaks for the phthalimide, glutarimide, PEG, and Boc groups should be present in the expected regions.
Role in PROTAC Synthesis and Mechanism of Action
This compound is a foundational component for constructing PROTACs that hijack the Cereblon E3 ligase. The Boc protecting group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to reveal a primary amine. This amine serves as a reactive handle for conjugation to a linker attached to a ligand for a specific protein of interest (POI).
The resulting PROTAC molecule acts as a molecular bridge, bringing the target protein into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.
Signaling Pathway: Cereblon-Mediated Protein Degradation
Caption: PROTAC-induced protein degradation via the ubiquitin-proteasome system.
Experimental Workflow: PROTAC Synthesis and Characterization
Caption: General workflow for the synthesis and evaluation of a PROTAC molecule.
Conclusion
This compound is a well-defined and indispensable chemical tool for the development of Cereblon-recruiting PROTACs. Its specific design allows for straightforward incorporation into complex bifunctional molecules, facilitating the exploration of new therapeutic avenues in targeted protein degradation. This guide provides a foundational understanding of its properties and applications for researchers dedicated to advancing this innovative field of drug discovery.
References
Thalidomide-4-NH-PEG1-NH-Boc molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic workflow, and the mechanistic role of Thalidomide-4-NH-PEG1-NH-Boc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
The fundamental chemical properties of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value |
| Molecular Formula | C₂₂H₂₈N₄O₇ |
| Molecular Weight | 460.48 g/mol |
| CAS Number | 2154342-17-1 |
Introduction to Thalidomide-Based PROTACs
Thalidomide (B1683933) and its analogs are foundational components in the design of PROTACs, a revolutionary class of therapeutic agents. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.
This compound serves as a versatile linker-ligand conjugate. The thalidomide moiety acts as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). The PEG1 linker provides appropriate spacing, and the Boc-protected amine offers a reactive handle for conjugation to a ligand that targets a specific protein of interest.
General Mechanism of Action
The primary function of a PROTAC incorporating the this compound linker is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of action for a thalidomide-based PROTAC.
Representative Experimental Protocols
While specific synthesis protocols for this compound are proprietary, a general workflow for the synthesis of a final PROTAC molecule using this linker can be outlined. This typically involves two key steps: Boc deprotection followed by amide coupling.
Boc Deprotection of the Linker
Objective: To remove the tert-Butyloxycarbonyl (Boc) protecting group from the primary amine of the PEG linker, making it available for conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable solvent such as DCM or dioxane.
-
Add a strong acid, typically TFA or a 4M solution of HCl in dioxane, to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator to yield the deprotected amine salt.
Amide Coupling to a Target Protein Ligand
Objective: To conjugate the deprotected thalidomide-linker with a ligand that binds to the protein of interest (POI). This ligand must possess a carboxylic acid functional group.
Materials:
-
Deprotected Thalidomide-4-NH-PEG1-NH₂
-
POI-ligand with a carboxylic acid moiety
-
Dimethylformamide (DMF)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)
-
Water and an organic extraction solvent (e.g., Ethyl Acetate)
Procedure:
-
Dissolve the POI-ligand (with a carboxylic acid) in an appropriate solvent like DMF.
-
Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA) to activate the carboxylic acid.
-
Add the deprotected Thalidomide-4-NH-PEG1-NH₂ to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by quenching with water and extracting the final PROTAC product with an organic solvent.
-
Purify the final product using column chromatography or preparative HPLC.
Caption: General synthetic workflow for producing a PROTAC.
An In-depth Technical Guide to the Function of the Boc Group in Thalidomide-4-NH-PEG1-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The synthesis of these complex hetero-bifunctional molecules requires a meticulous, multi-step approach where the strategic use of protecting groups is paramount. This technical guide focuses on the specific intermediate, Thalidomide-4-NH-PEG1-NH-Boc , to provide an in-depth analysis of the critical function of the tert-butyloxycarbonyl (Boc) protecting group. This molecule serves as a foundational building block for constructing PROTACs that hijack the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] We will explore the role of the Boc group in synthetic strategy, its impact on the molecule's chemical properties, and its utility in establishing robust biological assays through the creation of essential negative controls.
The Strategic Importance of the Boc Group in PROTAC Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, prized for its stability in a variety of reaction conditions and its clean, quantitative removal under mild acidic conditions.[4][5][6][7] In the context of this compound, the Boc group serves several indispensable functions.
Enabling Sequential Synthesis
The primary function of the Boc group is to act as a temporary shield for the terminal primary amine of the polyethylene (B3416737) glycol (PEG) linker.[6] PROTACs are assembled by connecting a ligand for an E3 ligase (in this case, thalidomide (B1683933) for CRBN) to a ligand for a protein of interest (POI) via a chemical linker.[8][9] This construction must be performed in a controlled, stepwise manner.
The Boc group renders the terminal amine nucleophilically inert, preventing it from participating in unwanted side reactions during the conjugation of the thalidomide moiety to the PEG linker. Once the thalidomide-linker portion is securely assembled, the Boc group can be efficiently removed to reveal a reactive primary amine. This newly exposed amine serves as a chemical handle for the subsequent conjugation of the POI ligand, completing the synthesis of the final PROTAC molecule. This strategic protection and deprotection sequence is fundamental to achieving high yields and purity.
Creating a Versatile and Stable Chemical Intermediate
This compound is not merely a transient species in a reaction; it is a stable, isolable, and characterizable chemical intermediate.[1][3] This stability allows for its synthesis and purification in bulk, providing a reliable stock of a key building block for creating a library of different PROTACs. Researchers can take this common intermediate and couple it with various POI ligands to rapidly generate multiple PROTAC candidates for screening and optimization. The Boc group's stability to a wide range of conditions, excluding strong acid, ensures the intermediate's integrity during storage and handling.[10]
Facilitating the Synthesis of Negative Controls
In the field of targeted protein degradation, demonstrating that the observed biological effect is a direct result of the intended mechanism is critical.[11] A PROTAC's activity relies on the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. To validate this, inactive or "negative" controls are synthesized. These are molecules structurally similar to the active PROTAC but deficient in a key functional aspect.[11]
This compound, and its deprotected amine counterpart, are ideal precursors for creating a target-binding-deficient control . By coupling the deprotected amine with a small, non-binding chemical moiety instead of a high-affinity POI ligand, a control molecule is created. This molecule should still engage the CRBN E3 ligase but will be unable to recruit the target protein, and therefore should not induce its degradation. Observing a loss of degradation activity with this control provides strong evidence that the activity of the parent PROTAC is dependent on its specific engagement with the target protein.[11]
Experimental Protocols and Methodologies
The successful application of this compound relies on robust and reproducible chemical transformations. Below are detailed, representative protocols for its use.
Protocol for Boc Group Deprotection
The removal of the Boc group is typically achieved under anhydrous acidic conditions, most commonly using trifluoroacetic acid (TFA).[6][12][13][14][15]
-
Reagents and Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq, often a 20-25% v/v solution in DCM) to the stirred solution.[12]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, remove the DCM and excess TFA in vacuo using a rotary evaporator.
-
Re-dissolve the residue in DCM and carefully neutralize the mixture by washing with saturated NaHCO₃ solution. Caution: CO₂ evolution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected amine (Thalidomide-4-NH-PEG1-NH₂), typically as a TFA salt if the neutralization step is omitted.[15] This product is often used directly in the next step without further purification.[16]
-
Protocol for PROTAC Synthesis via Amide Coupling
The deprotected amine is a nucleophile that can be coupled to a POI ligand containing a carboxylic acid functional group to form a stable amide bond.
-
Reagents and Materials:
-
Thalidomide-4-NH-PEG1-NH₂ (from Protocol 3.1)
-
POI-ligand-COOH (1.0-1.2 eq)
-
Amide coupling reagent, e.g., HATU or HBTU (1.2 eq)
-
Tertiary amine base, e.g., DIPEA or Et₃N (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
-
Procedure:
-
Dissolve the POI-ligand-COOH in anhydrous DMF.
-
Add the coupling reagent (HATU) and the base (DIPEA) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of Thalidomide-4-NH-PEG1-NH₂ in anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 4-18 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer, concentrate, and purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Visualization of Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the Boc-protected intermediate to the final PROTAC molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. Boc | BroadPharm [broadpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. precisepeg.com [precisepeg.com]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. rsc.org [rsc.org]
The Pivotal Role of PEG Linkers in Thalidomide-Based PROTACs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] In the realm of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, the linker is not a mere spacer but a critical determinant of the molecule's overall efficacy.[3][4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their unique physicochemical properties that significantly influence a PROTAC's solubility, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][5] This guide provides a comprehensive technical overview of the function of PEG linkers in thalidomide-based PROTACs, complete with quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of these powerful molecules.
Core Function of the PEG Linker in PROTAC Efficacy
The PEG linker in a thalidomide-based PROTAC is an active contributor to the molecule's biological activity, influencing multiple parameters that govern its ability to induce protein degradation.
1. Facilitating Ternary Complex Formation: The primary role of the linker is to bridge the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex.[6][7] The length and flexibility of the PEG linker are paramount in this process. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the two proteins, while an excessively long linker might result in an unstable and non-productive complex.[3][7] The optimal PEG linker length provides the necessary distance and conformational flexibility to correctly orient the POI and CRBN for efficient ubiquitination.[7]
2. Enhancing Physicochemical Properties: PEG linkers are known for their hydrophilic nature, which can significantly improve the aqueous solubility of the PROTAC molecule.[7] This is a crucial attribute as many POI ligands and E3 ligase ligands are hydrophobic.[8] Improved solubility enhances the drug-like properties of the PROTAC, making it more suitable for formulation and administration. Furthermore, the hydrophilicity of the PEG linker can modulate cell permeability, a key factor for reaching intracellular targets.[7] An optimal balance of hydrophilicity and lipophilicity is often achieved with mid-length PEG chains to ensure adequate bioavailability.[7]
3. Impacting Degradation Efficiency: The properties of the PEG linker directly translate to the efficiency of target protein degradation, which is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5] The stability and conformation of the ternary complex, largely dictated by the linker, determine the rate and extent of polyubiquitination of the target protein, which in turn governs the speed and completeness of its degradation by the proteasome.[7]
Quantitative Data on PEG Linker Function
The systematic variation of PEG linker length is a common strategy to optimize PROTAC performance. The following tables summarize the impact of PEG linker length on the physicochemical properties and degradation efficiency of thalidomide-based PROTACs targeting various proteins.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
| Data is illustrative and compiled from various sources in the literature.[9] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area. |
Table 2: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 1 | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 2 | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 3 | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[5] |
| 4 | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. |
| The data presented is a synthesis of findings from multiple research articles.[5] |
Table 3: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature.[9] DC50 and Dmax values are cell-line dependent. |
Mandatory Visualizations
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated thalidomide-based PROTACs.
Protocol 1: General Synthesis of a PEGylated Thalidomide-Based PROTAC
This protocol describes a common synthetic route for coupling a POI ligand and a thalidomide-based E3 ligase ligand using a bifunctional PEG linker, often employing click chemistry.
Materials:
-
POI ligand with a suitable functional group (e.g., alkyne).
-
Functionalized thalidomide (B1683933) (e.g., 4-aminothalidomide or an azide-functionalized derivative).[8]
-
Bifunctional PEG linker (e.g., Azide-PEGn-NHS ester or HOOC-PEGn-N3).
-
Coupling reagents (e.g., HATU, HBTU, or EDC with HOBt).[8]
-
Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate (B8700270) for CuAAC click chemistry).[9]
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), t-BuOH/H2O.
-
Purification: Preparative HPLC, Solid-Phase Extraction (SPE).
-
Characterization: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR).
Procedure:
-
Synthesis of E3 Ligase Ligand-Linker Intermediate: a. Dissolve the functionalized thalidomide (e.g., 4-aminothalidomide) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF. b. Add coupling reagents such as HATU and a non-nucleophilic base like DIPEA.[9] c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Purify the resulting thalidomide-linker intermediate by preparative HPLC.
-
Coupling to POI Ligand (Click Chemistry Example): a. Dissolve the purified thalidomide-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[9] b. Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.[9] c. Stir the reaction at room temperature until completion. d. Purify the final PROTAC product by preparative HPLC.[9]
-
Characterization: a. Confirm the identity and purity of the final PROTAC using HRMS and NMR.[9]
Protocol 2: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[2][10]
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell culture medium and reagents.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system and densitometry software.
Procedure:
-
Cell Seeding and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[3] b. Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.[3]
-
Cell Lysis and Protein Quantification: a. Aspirate the media and wash the cells with ice-cold PBS.[3] b. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[3] c. Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations, add Laemmli sample buffer, and boil the samples.[3] b. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[10] c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10] d. Block the membrane with blocking buffer for 1 hour at room temperature.[2] e. Incubate the membrane with the primary antibody overnight at 4°C.[2] f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: a. Apply an ECL substrate and visualize the protein bands using an imaging system.[3] b. Quantify the band intensities using densitometry software.[10] c. Normalize the target protein band intensity to the loading control. d. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR measures binding events in real-time to provide kinetic data (kon, koff) and affinity (KD) for binary and ternary complex formation.[11]
Materials:
-
SPR instrument and sensor chips.
-
Purified target protein (POI), E3 ligase (e.g., CRBN complex), and PROTAC.
-
Immobilization reagents and running buffer.
Procedure:
-
Immobilization: a. Covalently couple or capture one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip surface.[11]
-
Binary Interaction Analysis: a. Inject the PROTAC at various concentrations over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity.[11] b. In a separate experiment, inject the POI over an immobilized PROTAC (if feasible) or use a solution-based affinity measurement.
-
Ternary Interaction Analysis: a. Inject the POI pre-incubated with varying concentrations of the PROTAC over the immobilized E3 ligase surface. Alternatively, inject the POI and PROTAC sequentially.[11]
-
Data Analysis: a. The increase in binding signal compared to the binary interactions indicates ternary complex formation. b. Global fitting of the sensorgram data allows for the determination of ternary complex binding kinetics and affinity.[11] c. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.[11]
Protocol 4: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).
Materials:
-
Isothermal titration calorimeter.
-
Purified POI, E3 ligase, and PROTAC in a matched buffer.
Procedure:
-
Binary Binding Titrations: a. Titrate the PROTAC into a solution of the POI to determine their binary binding affinity. b. Titrate the PROTAC into a solution of the E3 ligase to determine their binary binding affinity.
-
Ternary Complex Titration: a. Prepare a solution of the POI in the sample cell. b. Titrate a solution of the PROTAC and the E3 ligase (pre-mixed) into the POI solution. c. Alternatively, saturate the E3 ligase with the PROTAC and titrate this complex into the POI solution.
-
Data Analysis: a. Analyze the thermograms to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the ternary complex formation. b. Compare the ternary binding affinity to the binary affinities to calculate the cooperativity.
Protocol 5: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the thermal stability of a target protein in response to ligand binding in a cellular environment, confirming target engagement.[12][13]
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control.
-
PCR plates and a thermal cycler.
-
Lysis buffer and reagents for protein quantification (e.g., Western blot or ELISA).
Procedure:
-
Cell Treatment and Heat Shock: a. Treat cells with the PROTAC or vehicle control at various concentrations. b. Aliquot the treated cell suspensions into PCR plate strips. c. Subject the cells to a temperature gradient using a thermal cycler to induce thermal denaturation.[12]
-
Cell Lysis and Separation of Soluble Fraction: a. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. b. Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: a. Collect the supernatant containing the soluble protein fraction. b. Quantify the amount of soluble target protein at each temperature point using Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: a. Plot the amount of soluble protein as a function of temperature to generate a melting curve. b. A shift in the melting curve in the presence of the PROTAC indicates target engagement and stabilization of the protein.[13]
Conclusion
The PEG linker is a critical and multifaceted component in the design of thalidomide-based PROTACs. Its length, flexibility, and hydrophilicity profoundly influence the physicochemical properties of the PROTAC, the formation and stability of the ternary complex, and ultimately, the efficiency and selectivity of target protein degradation. A systematic approach to linker optimization, guided by quantitative in vitro and cellular assays, is paramount for the development of potent and effective PROTAC therapeutics. The detailed protocols and data presented in this guide provide a framework for researchers to rationally design and evaluate novel PEGylated PROTACs, thereby accelerating the advancement of this promising therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aragen.com [aragen.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of PROTACs using Thalidomide-4-NH-PEG1-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the key intermediate Thalidomide-4-NH-PEG1-NH-Boc . This building block incorporates the Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), connected to a short, flexible polyethylene (B3416737) glycol (PEG) linker with a Boc-protected terminal amine. This versatile intermediate is designed for the straightforward synthesis of PROTACs targeting a wide range of proteins of interest (POIs).
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.[1][2] Thalidomide and its analogs are well-established ligands for the CRBN E3 ligase and are frequently employed in PROTAC design.[3][4] The linker connecting the POI ligand and the E3 ligase ligand is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.[5] PEG linkers, such as the one in this compound, are often used to improve the physicochemical properties of the resulting PROTAC molecule.[5]
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs hijack the CRBN E3 ligase complex to induce the degradation of a specific POI. The thalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This brings the POI into close proximity with the E3 ligase machinery, leading to the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
This section provides detailed protocols for the synthesis of a PROTAC using this compound and subsequent evaluation of its ability to induce protein degradation.
Protocol 1: Synthesis of a PROTAC Targeting a Protein of Interest (POI)
This protocol describes a two-step process for synthesizing a PROTAC: 1) Boc deprotection of this compound and 2) Amide coupling with a carboxylic acid-functionalized POI ligand.
Step 1: Boc Deprotection of this compound
The Boc protecting group on the terminal amine of the PEG linker can be removed under acidic conditions.[6]
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
-
Dichloromethane (DCM) or dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or dioxane.
-
Add a strong acid, such as TFA (10-20 eq) or 4M HCl in dioxane (10-20 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator to obtain the deprotected thalidomide-linker amine salt. This product is typically used in the next step without further purification.
-
Step 2: Amide Coupling with POI-Ligand-COOH
The deprotected thalidomide-linker amine is then coupled with a carboxylic acid-functionalized ligand for the protein of interest using a standard peptide coupling reagent.
-
Materials:
-
Deprotected thalidomide-linker amine salt (from Step 1)
-
Carboxylic acid-functionalized POI ligand (1.0 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt) (1.2 eq)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification supplies (water, ethyl acetate, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add the peptide coupling reagent (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected thalidomide-linker amine salt (1.0-1.2 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final PROTAC.
-
References
Application Note: A Detailed Protocol for the Boc Deprotection of Thalidomide-4-NH-PEG1-NH-Boc using Trifluoroacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thalidomide and its derivatives are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), where they function as E3 ligase ligands, specifically for Cereblon (CRBN), to induce targeted protein degradation.[1] Thalidomide-4-NH-PEG1-NH-Boc is a key intermediate in the synthesis of these CRBN-based PROTAC molecules.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for modular PROTAC assembly. Its efficient and clean removal is a critical step in the synthetic workflow. This application note provides a detailed protocol for the deprotection of the Boc group using trifluoroacetic acid (TFA), a common and effective method for this transformation.[3][4][5]
Reaction Principle and Mechanism
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is typically fast and occurs at room temperature.[5] The mechanism involves three key steps:
-
Protonation: The carbamate (B1207046) oxygen is protonated by the strong acid, TFA.[4][6]
-
Cleavage: This is followed by the loss of a stable tert-butyl cation, resulting in the formation of a carbamic acid intermediate.[3][6]
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine as its trifluoroacetate (B77799) salt.[6]
It is important to perform this reaction in a well-ventilated area, as isobutylene (B52900) gas may be formed from the tert-butyl cation and carbon dioxide is evolved.[6]
Quantitative Data Summary
The efficiency of Boc deprotection can be influenced by several factors, including the concentration of TFA, the solvent used, reaction time, and temperature. Below is a summary of typical conditions reported for the TFA-mediated Boc deprotection of amines.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| TFA Concentration | 20-25% (v/v) in DCM | 50% (v/v) in DCM | Neat TFA | 5 equivalents in DCM |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | None | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temp. | Room Temperature | 60 °C (Microwave) |
| Reaction Time | 30 min - 2 hours | 1 - 18 hours | 5 min - 1 hour | 30 min |
| Typical Work-up | Evaporation, ether trituration | Evaporation, basic wash | Evaporation | Scavenging resin |
| Reference | [7][8][9] | [8][10][11] | [4][11] | [12][13] |
Experimental Protocol
This protocol provides a general method for the Boc deprotection of this compound. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time for this specific substrate.[7][14]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for basic work-up)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
Dissolve this compound in anhydrous DCM (a concentration of approximately 0.1 M is a good starting point) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of TFA:
-
Reaction Monitoring:
-
Work-up:
-
Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To help remove residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) several times.[10]
-
Option A: Isolation as the TFA Salt
-
Triturate the resulting residue with cold diethyl ether. This will often cause the deprotected amine TFA salt to precipitate as a solid.[14]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Option B: Isolation as the Free Amine
-
Dissolve the residue in an appropriate organic solvent such as ethyl acetate (B1210297) or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7] Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected free amine.[7]
-
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Coupling of Thalidomide-4-NH-PEG1-amine with a Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the amide coupling of Thalidomide-4-NH-PEG1-amine with a generic carboxylic acid. This reaction is a fundamental step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] In this context, the thalidomide (B1683933) moiety serves as a potent ligand for the Cereblon (CRBN) E3 ligase.[4][5] The provided protocol outlines the necessary reagents, step-by-step procedures, and data analysis for synthesizing and characterizing the final conjugate.
Introduction to PROTAC Synthesis
PROTAC technology has emerged as a powerful strategy in drug discovery, offering a novel modality for targeting and eliminating disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's activity, PROTACs physically remove the protein from the cell.[2] A PROTAC molecule consists of three key components: a ligand that binds the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][6]
The coupling of Thalidomide-4-NH-PEG1-amine to a carboxylic acid-functionalized ligand is a common and critical step in assembling a CRBN-recruiting PROTAC.[4][5] The primary amine on the PEG linker serves as a versatile nucleophile for forming a stable amide bond with an activated carboxylic acid.[5] This procedure typically employs standard peptide coupling reagents to facilitate the reaction under mild conditions.
Reaction Scheme
The overall reaction involves the formation of an amide bond between the terminal amine of the thalidomide-linker construct and the carboxylic acid of a target-binding ligand.
Caption: General scheme for amide bond formation.
Experimental Protocol
This protocol describes a general procedure for the amide coupling reaction. Optimal conditions, such as reagent stoichiometry and reaction time, may vary depending on the specific carboxylic acid used and should be determined empirically.
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example | Notes |
| Thalidomide-4-NH-PEG1-amine | ≥95% Purity | Various | Store at -20°C, desiccated. |
| Carboxylic acid-functionalized ligand | ≥95% Purity | N/A | Specific to the target protein of interest. |
| HATU | Synthesis Grade | Various | Alternative coupling agents: EDC/NHS, DCC.[7][8] |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Various | A non-nucleophilic base is required. |
| Dimethylformamide (DMF) | Anhydrous | Various | Use a dry, water-miscible solvent.[7][9] |
| Dichloromethane (DCM) | HPLC Grade | Various | For extraction. |
| Saturated aq. NaHCO₃ | Reagent Grade | Various | For work-up. |
| Brine | Reagent Grade | Various | For work-up. |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent Grade | Various | For drying organic layer. |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Various | For flash column chromatography. |
Step-by-Step Procedure
-
Reagent Preparation :
-
Equilibrate all reagents, particularly the hygroscopic coupling agents and anhydrous solvents, to room temperature before opening.[7][8]
-
In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to a final concentration of approximately 0.1 M.
-
-
Activation and Coupling :
-
To the solution from step 1, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of Thalidomide-4-NH-PEG1-amine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
-
Reaction :
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[8]
-
-
Work-up and Extraction :
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and dilute with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Methanol in DCM).
-
Combine fractions containing the pure product (as determined by TLC/LC-MS) and concentrate under reduced pressure to yield the final PROTAC conjugate.
-
-
Characterization :
-
Confirm the identity and purity of the final product using LC-MS, High-Resolution Mass Spectrometry (HRMS), and ¹H NMR.
-
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: A typical workflow for PROTAC synthesis.
Quantitative Data Summary
The following tables provide representative data for a typical coupling reaction. Actual results will vary based on the specific substrates used.
Table 1: Typical Reaction Conditions
| Parameter | Value/Condition |
| Carboxylic Acid | 1.0 eq |
| Thalidomide-4-NH-PEG1-amine | 1.0 eq |
| HATU | 1.1 eq |
| DIPEA | 3.0 eq |
| Solvent | Anhydrous DMF |
| Concentration | ~0.1 M |
| Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours |
Table 2: Example Characterization Data
| Analysis | Expected Result |
| LC-MS | Purity >95%; Observed mass consistent with calculated [M+H]⁺ of the final product. |
| ¹H NMR | Peaks corresponding to protons on the thalidomide moiety, PEG linker, and target ligand. |
| Yield | 40 - 70% (highly substrate-dependent) |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The synthesized PROTAC molecule functions by hijacking the cell's ubiquitin-proteasome system (UPS).[10] It forms a ternary complex between the target protein and the E3 ligase (CRBN), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC mechanism of action.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive coupling reagent; Wet solvent/reagents. | Use fresh coupling reagents and anhydrous solvents. Ensure glassware is oven-dried. |
| Steric hindrance around the carboxylic acid. | Increase reaction temperature (e.g., to 50°C) or switch to a more potent coupling agent. | |
| Incomplete Reaction | Insufficient reaction time or equivalents of reagents. | Allow the reaction to run longer. Increase the equivalents of the coupling agent and base. |
| Side Products | Racemization of chiral centers. | Use a base like DIPEA and a coupling agent known to suppress racemization (e.g., HATU). Run the reaction at 0°C. |
| Self-coupling of the carboxylic acid. | Ensure slow, controlled addition of the amine component to the pre-activated acid. |
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Conjugation of a Target Ligand to Thalidomide-4-NH-PEG1-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive experimental protocol for the conjugation of a target ligand to Thalidomide-4-NH-PEG1-NH-Boc. This reagent is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Thalidomide (B1683933) and its analogs are commonly employed as ligands for the Cereblon (CRBN) E3 ligase.[1][2]
The provided protocol outlines a two-stage process:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to expose a primary amine.[3][4]
-
Amide Coupling: Conjugation of a target ligand containing a carboxylic acid functional group to the newly exposed amine on the thalidomide-linker moiety.
Detailed methodologies for the experimental procedures, purification, and characterization of the final conjugate are presented.
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of a Thalidomide-ligand conjugate.
Data Presentation
| Parameter | Deprotection Step | Amide Coupling Step | Purification | Characterization |
| Reagents | This compound, DCM, TFA | Deprotected Intermediate, Target Ligand-COOH, HATU, DIPEA, Anhydrous DMF | Acetonitrile, Water, TFA (0.1%) | Deuterated Solvents (e.g., DMSO-d6) |
| Stoichiometry | - | Deprotected Intermediate (1.0 eq.), Target Ligand (1.2 eq.), HATU (1.2 eq.), DIPEA (3.0 eq.) | - | - |
| Reaction Time | 1-2 hours | 4-16 hours | Gradient Elution | - |
| Temperature | Room Temperature | Room Temperature | Ambient | Ambient |
| Expected Yield | >95% (crude) | 40-70% (purified) | - | - |
| Analytical Method | LC-MS | LC-MS, HPLC | HPLC | LC-MS, ¹H NMR, ¹³C NMR |
Experimental Protocols
Materials and Reagents
-
This compound
-
Target ligand with a carboxylic acid functional group
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Solvents for purification and analysis (acetonitrile, water, deuterated solvents)
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group from this compound.
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the disappearance of the starting material and the appearance of the deprotected product.
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (3x).[5] The resulting product, Thalidomide-4-NH-PEG1-NH2 as a TFA salt, can be used in the next step without further purification.
Protocol 2: Amide Coupling to Target Ligand
This protocol details the conjugation of the deprotected thalidomide-linker to a target ligand containing a carboxylic acid.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the target ligand with a carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Addition of Amine: In a separate vial, dissolve the crude deprotected Thalidomide-4-NH-PEG1-NH2 TFA salt (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture.
-
Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture. The base neutralizes the TFA salt and facilitates the amide coupling.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or HPLC.
-
Quenching: Once the reaction is complete, the mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). Alternatively, the crude reaction mixture can be directly purified by preparative HPLC.
Protocol 3: Purification and Characterization
-
Purification: Purify the crude conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 semi-preparative or preparative column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient of Mobile Phase B (e.g., 10-90% over 30 minutes) should be used to elute the product.
-
Detection: Monitor the elution at an appropriate UV wavelength (e.g., 254 nm).
-
Collect the fractions containing the desired product and lyophilize to obtain the purified conjugate.
-
-
Characterization:
-
LC-MS: Confirm the mass of the final purified product to verify the successful conjugation.
-
NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d6). Acquire ¹H and ¹³C NMR spectra to confirm the structure of the final conjugate.[6] The presence of characteristic peaks from both the thalidomide moiety and the target ligand, as well as the disappearance of the carboxylic acid proton from the target ligand, will confirm the successful synthesis.[6]
-
Signaling Pathway and Mechanism of Action
Figure 2. Mechanism of action for a thalidomide-based PROTAC.
The synthesized thalidomide-ligand conjugate functions as a PROTAC. The thalidomide moiety binds to the E3 ubiquitin ligase Cereblon (CRBN), while the target ligand binds to the protein of interest. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein. This poly-ubiquitination marks the target protein for degradation by the 26S proteasome, leading to its selective removal from the cell.[1]
References
Application Notes and Protocols for Thalidomide-4-NH-PEG1-NH-Boc in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-NH-PEG1-NH-Boc is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. This molecule incorporates the thalidomide (B1683933) moiety, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a short, flexible polyethylene (B3416737) glycol (PEG) linker, and terminating in a Boc-protected amine.[1]
The solid-phase synthesis approach for PROTACs offers significant advantages over traditional solution-phase methods, including simplified purification, the potential for automation, and the facile generation of compound libraries.[2] This document provides detailed protocols and application notes for the effective use of this compound in solid-phase synthesis workflows.
Core Principle: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. Thalidomide and its derivatives serve as potent recruiters of the CRBN E3 ligase complex.[3]
Application in Solid-Phase Synthesis
This compound is designed for the convenient incorporation of the CRBN-recruiting moiety onto a resin-bound molecule, which could be a peptide, small molecule, or other scaffold. The workflow involves the deprotection of the Boc group to reveal a primary amine, followed by coupling to a carboxylic acid on the solid support.
Experimental Protocols
The following protocols outline a general procedure for the on-resin utilization of this compound. It is assumed that the synthesis of the target protein ligand on a suitable solid support (e.g., Wang resin, Rink Amide resin) has been completed, presenting a free carboxylic acid for coupling.
Protocol 1: On-Resin Boc Deprotection of this compound
This step is performed in solution to prepare the thalidomide derivative for coupling to the resin-bound molecule.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Co-evaporate with DCM several times to remove residual TFA.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected Thalidomide-4-NH-PEG1-NH2 as a TFA salt. This product is typically used immediately in the next coupling step.
Protocol 2: Coupling of Deprotected Thalidomide Derivative to Resin-Bound Carboxylic Acid
Materials:
-
Resin-bound molecule with a free carboxylic acid
-
Deprotected Thalidomide-4-NH-PEG1-NH2 (from Protocol 1)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the resin-bound molecule in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve the deprotected Thalidomide-4-NH-PEG1-NH2 (1.5-2.0 equivalents relative to resin loading) and HATU or HBTU (1.5-2.0 equivalents) in DMF.
-
Add DIPEA (3.0-4.0 equivalents) to the solution and agitate for 5-10 minutes to pre-activate.
-
Add the activated thalidomide derivative solution to the resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test) to check for the presence of free amines on the resin. A negative Kaiser test indicates a complete reaction.
-
Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 3: Cleavage of the PROTAC from the Solid Support
The choice of cleavage cocktail depends on the type of resin and the protecting groups on the POI ligand. The following is a general protocol for cleavage from an acid-labile resin like Wang or Rink Amide resin.[4][5][6]
Materials:
-
Dried resin-bound PROTAC
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas
Procedure:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the mixture to react at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude PROTAC by adding it dropwise to a large volume of cold diethyl ether.
-
Place the ether mixture at -20°C for at least 30 minutes to ensure complete precipitation.
-
Pellet the precipitated PROTAC by centrifugation and decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the crude PROTAC under a stream of nitrogen or in a vacuum desiccator.
Protocol 4: Purification and Characterization
The crude PROTAC is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Procedure:
-
Dissolve the crude PROTAC in a suitable solvent mixture (e.g., DMSO, acetonitrile/water).
-
Purify the PROTAC using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[7]
-
Collect the fractions containing the pure product.
-
Confirm the identity and purity of the final PROTAC using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
-
Lyophilize the pure fractions to obtain the final PROTAC as a powder.
Data Presentation
The following tables summarize typical quantitative data for the solid-phase synthesis of PROTACs, based on established literature. Note that yields and purities can vary depending on the specific substrates, resin loading, and reaction conditions.[8]
Table 1: Representative Yields and Purity for Solid-Phase PROTAC Synthesis
| Step | Parameter | Typical Range | Reference |
| On-Resin Coupling | Coupling Efficiency | >95% (by Kaiser test) | General SPPS knowledge |
| Cleavage | Crude Yield | 40 - 80% | [8] |
| Purification | Final Yield | 10 - 50% (overall) | [8] |
| Final Product | Purity (by HPLC) | >95% | [9] |
Table 2: Summary of Key Experimental Parameters
| Parameter | Condition/Reagent | Purpose |
| Solid Support | Wang Resin, Rink Amide Resin | Provides a solid matrix for synthesis. |
| Boc Deprotection | 20-50% TFA in DCM | Removes the Boc protecting group from the amine. |
| Coupling Reagents | HATU, HBTU with DIPEA | Facilitate amide bond formation. |
| Cleavage Cocktail | TFA-based cocktail with scavengers | Cleaves the final product from the resin and removes side-chain protecting groups. |
| Purification | Preparative RP-HPLC | Isolates the pure PROTAC from impurities. |
| Analysis | LC-MS, HRMS, NMR | Confirms the identity, purity, and structure of the final product. |
Mandatory Visualization
Conclusion
The use of this compound in solid-phase synthesis provides a streamlined and efficient method for the construction of CRBN-recruiting PROTACs. The protocols outlined in this document offer a comprehensive guide for researchers, enabling the rapid generation of these powerful molecules for targeted protein degradation studies and drug discovery efforts. The adaptability of solid-phase synthesis allows for the creation of diverse PROTAC libraries by varying the resin-bound protein of interest ligand, facilitating the optimization of degradation activity.
References
- 1. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Thalidomide-4-NH-PEG1-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-NH-PEG1-NH-Boc is a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). As an E3 ligase ligand, it serves to recruit the Cereblon (CRBN) protein, a key component of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI). The Boc-protected amine provides a stable intermediate for the synthesis of more complex PROTAC molecules. Given its central role in PROTAC design, rigorous analytical characterization of this intermediate is paramount to ensure its identity, purity, and stability, thereby guaranteeing the quality and reproducibility of downstream applications.
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound.
Analytical Methods Overview
A multi-faceted analytical approach is essential for the thorough characterization of this compound. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify all constituent protons and carbons.
-
Mass Spectrometry (MS): To determine the accurate molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the analytical characterization of this compound. These values are representative and may vary slightly based on instrumentation and experimental conditions.
Table 1: Representative ¹H NMR and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Boc (t-butyl) | 1.45 (s, 9H) | 80.5, 28.4 |
| PEG (-CH₂CH₂-) | 3.55-3.85 (m, 4H) | 70.2, 69.8 |
| Thalidomide (phthalimido C=O) | - | 168.5, 167.2 |
| Thalidomide (glutarimide C=O) | - | 172.8, 170.1 |
| Thalidomide (aromatic CH) | 7.20-7.80 (m, 4H) | 135.1, 132.3, 124.5, 118.9 |
| Thalidomide (glutarimide CH) | 5.05 (dd, 1H) | 49.5 |
| Thalidomide (glutarimide CH₂) | 2.70-2.95 (m, 4H) | 31.2, 22.8 |
| NH (amide/carbamate) | 5.30 (br s, 1H), 6.80 (br s, 1H) | - |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Molecular Formula | C₂₂H₂₈N₄O₇ |
| Calculated Monoisotopic Mass | 460.1958 g/mol |
| Observed Ion (e.g., [M+H]⁺) | 461.2031 m/z |
| Mass Accuracy | < 5 ppm |
Table 3: HPLC Purity Analysis Data
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm and 254 nm |
| Expected Retention Time | Dependent on the specific gradient and column |
| Purity | >95% |
Table 4: FTIR Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (amide/carbamate) | 3300-3500 (broad) |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (imide, amide, carbamate) | 1650-1780 (strong, multiple bands) |
| C-O Stretch (PEG ether) | 1050-1150 (strong) |
| Aromatic C=C Stretch | 1400-1600 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on the expected structure.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and confirm the elemental composition.
Materials:
-
This compound sample
-
LC-MS grade solvent (e.g., acetonitrile/water mixture with 0.1% formic acid)
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
Protocol:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in the LC-MS grade solvent.
-
Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).
-
Determine the monoisotopic mass of the most abundant ion (e.g., [M+H]⁺).
-
Compare the observed mass with the calculated theoretical mass for the chemical formula C₂₂H₂₈N₄O₇. The mass difference should be within 5 ppm.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound sample.
Materials:
-
This compound sample
-
HPLC grade acetonitrile and water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column
Protocol:
-
Prepare mobile phase A: Water with 0.1% formic acid.
-
Prepare mobile phase B: Acetonitrile with 0.1% formic acid.
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Set up a gradient elution method. A representative gradient is as follows:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Set the UV detector to monitor at 220 nm and 254 nm.
-
Inject 10 µL of the sample solution.
-
Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Protocol:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Workflow for the analytical characterization of the PROTAC intermediate.
Application Notes and Protocols: Cell Permeability Assays for Thalidomide-Based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1][2] Thalidomide-based PROTACs, in particular, have gained prominence by utilizing thalidomide (B1683933) or its analogs (e.g., lenalidomide, pomalidomide) to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3][] A critical determinant of a PROTAC's efficacy is its ability to cross the cell membrane to engage with its intracellular targets.[5] However, due to their high molecular weight and polar surface area, many PROTACs face challenges with cell permeability, placing them in the "beyond Rule of 5" chemical space.[1][6]
Therefore, accurate and robust assessment of cell permeability is a cornerstone of the PROTAC development process. This document provides detailed application notes and protocols for two industry-standard assays used for this purpose: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Core Signaling Pathway: Mechanism of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ligase complex (CRL4^CRBN^).[3][7] This heterobifunctional molecule consists of a ligand that binds the POI and a thalidomide-based ligand that binds to CRBN, connected by a chemical linker.[3] The formation of this POI-PROTAC-CRBN ternary complex facilitates the transfer of ubiquitin from a charged E2 enzyme to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle.[3]
References
Application Notes and Protocols: CRBN Engagement Assays for Thalidomide-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional inhibition to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][3] A significant class of PROTACs utilizes derivatives of thalidomide (B1683933), such as lenalidomide (B1683929) and pomalidomide, to engage the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).[4][]
The formation of a stable ternary complex between the POI, the PROTAC, and CRBN is the critical initiating event for subsequent polyubiquitination and proteasomal degradation of the target protein.[3][6] Therefore, accurately quantifying the engagement of the PROTAC with CRBN within a cellular context is paramount for understanding structure-activity relationships (SAR), optimizing PROTAC design, and ensuring on-target activity.[7][8]
These application notes provide detailed protocols for key assays used to measure and validate the engagement of thalidomide-based PROTACs with CRBN, offering a guide for researchers in the field of targeted protein degradation.
PROTAC Mechanism of Action: Hijacking the CRBN E3 Ligase
Thalidomide-based PROTACs function by hijacking the cell's natural protein disposal machinery. The thalidomide moiety of the PROTAC binds specifically to CRBN, a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[4] This binding event positions the E3 ligase in close proximity to the POI, which is bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1]
Experimental Assays for Measuring CRBN Engagement
Several biophysical and cellular assays are available to quantify the interaction between a PROTAC and CRBN. The choice of assay depends on the specific question being addressed, from direct binding affinity in a purified system to target engagement in a live-cell, physiological context.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a target protein in living cells.[9][10] It measures the proximity-based energy transfer from a NanoLuc® luciferase-tagged CRBN (energy donor) to a cell-permeable fluorescent tracer that binds the same site (energy acceptor).[8] A PROTAC competing with the tracer for the CRBN binding site will cause a dose-dependent decrease in the BRET signal, allowing for the determination of intracellular affinity (IC50).[9][11]
Protocol: NanoBRET™ CRBN Target Engagement Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-CRBN fusion protein or ready-to-use cells expressing the fusion[10]
-
Opti-MEM™ I Reduced Serum Medium
-
CRBN NanoBRET® Tracer (e.g., BODIPY-lenalidomide)[9]
-
Thalidomide PROTAC compound and controls (e.g., pomalidomide)
-
Nano-Glo® Live Cell Substrate (furimazine)
-
White, opaque 96- or 384-well assay plates
-
BRET-capable plate reader
Methodology:
-
Cell Preparation: If not using thaw-and-use cells, transfect HEK293 cells with the NanoLuc®-CRBN expression vector. 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM™ to the desired density.
-
Assay Plating: Dispense cells into the wells of a white assay plate.
-
Compound Addition: Prepare serial dilutions of the PROTAC compound in Opti-MEM™. Add the diluted PROTACs to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Tracer Addition: Add the fluorescent CRBN tracer to all wells at a pre-determined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (e.g., 2 hours).
-
Signal Detection: Add the Nano-Glo® Live Cell Substrate to all wells according to the manufacturer's instructions.
-
Data Acquisition: Immediately read the plate on a BRET-capable luminometer, measuring luminescence at both donor (e.g., 450 nm) and acceptor (e.g., >520 nm) wavelengths.[8]
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle controls and plot the BRET ratio against the log of the PROTAC concentration. Fit the data using a four-parameter logistical equation to determine the IC50 value, which represents the intracellular potency of the PROTAC for CRBN.[12]
Representative Data: CRBN Engagement by NanoBRET™
| Compound | Target Engagement IC50 (µM) | Cell Type | Notes |
| Pomalidomide | ~0.0018 | HEK293 | Potent CRBN ligand used as a positive control.[11] |
| Lenalidomide | ~0.19 | HEK293 | Parent immunomodulatory drug.[10] |
| dBET1 | ~0.025 | HEK293 | BRD4-targeting PROTAC.[13] |
| RC-1 | 0.25 | MOLM-14 | BTK-targeting reversible covalent PROTAC.[11][14] |
| IRC-1 | 0.86 | MOLM-14 | BTK-targeting irreversible covalent PROTAC.[11][14] |
| RNC-1 | 1.69 | MOLM-14 | BTK-targeting reversible non-covalent PROTAC.[11][14] |
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a label-free method that assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[15][16] Proteins generally become more resistant to heat-induced denaturation when bound to a ligand.[17] In a CETSA experiment, cells are treated with the PROTAC, heated to various temperatures, and the amount of remaining soluble CRBN is quantified, typically by Western blot.[12][17] A shift in the melting curve to a higher temperature indicates target engagement.[15]
Protocol: CETSA® for CRBN Engagement
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
High-speed refrigerated centrifuge
-
Reagents for Western blotting (SDS-PAGE gels, antibodies, etc.) or ELISA
Methodology:
-
Cell Treatment: Culture cells to a suitable confluency. Treat cells with the desired concentration of the PROTAC or vehicle control for a defined period (e.g., 1-2 hours).[17]
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point.[12]
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes), followed by a cooling step.[17]
-
Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble CRBN using Western blotting and densitometry, normalizing to a loading control or a non-heated sample.[12][17]
-
Data Analysis: For each treatment condition, plot the percentage of soluble CRBN remaining as a function of temperature. A rightward shift of the melting curve for the PROTAC-treated sample compared to the vehicle control indicates ligand-induced stabilization and target engagement. The difference in the melting temperature (Tm) is reported as ΔTm.[18]
Representative Data: CRBN Binding Affinities
This table includes data from various biophysical assays, including Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP), which are often used to determine direct binding affinity in vitro and complement cellular assays like CETSA.
| Ligand | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Lenalidomide | ~178 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [17] |
| Pomalidomide | 153.9 nM (IC50) | Fluorescence Polarization (FP) | [17] |
| Thalidomide | ~2.5 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [19] |
| Phenyl Dihydrouracil Derivative | 52 ± 19 nM (Kd) | Fluorescence Polarization (FP) | [17] |
Downstream Validation: Target Protein Degradation
Confirming CRBN engagement is the first step. The ultimate goal of a PROTAC is to degrade the POI. Therefore, downstream assays to quantify POI levels are essential to validate the functional consequence of CRBN engagement.
Protocol: Western Blot for PROTAC-Induced Degradation
Western blotting is a standard technique to measure the reduction in target protein levels following PROTAC treatment.[1]
Materials:
-
Materials from CETSA protocol, plus:
-
RIPA or similar lysis buffer
-
BCA protein assay kit
-
Primary antibodies against the POI, CRBN, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse with buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.[1]
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[6]
Representative Data: PROTAC Degradation Performance
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Linker Type | Reference |
| dBET1 | BRD4 | 1.8 | >95 | Alkyl Chain | [6] |
| MZ1 | BRD4 | 8.3 | >90 | PEG Linker | [6][13] |
| A BRD4 PROTAC | BRD4 | ~28 | >90 | PEG Linker | [6] |
| A BTK PROTAC | BTK | 6.6 | >90 | Propargyl Ether | [6] |
Conclusion
Validating the engagement of a thalidomide-based PROTAC with its E3 ligase partner, CRBN, is a critical step in the development of effective targeted protein degraders. Cellular assays like NanoBRET™ and CETSA® provide direct evidence of target engagement in a physiologically relevant environment, offering invaluable insights into a compound's intracellular potency and mechanism of action.[9][15] These engagement assays, coupled with downstream functional readouts such as Western blotting to confirm POI degradation, form a robust workflow for the characterization and optimization of novel PROTAC therapeutics.[1] The protocols and data presented here serve as a comprehensive guide for researchers aiming to rigorously evaluate their CRBN-recruiting PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ternary Complex Formation Assays with Thalidomide-Based PROTACs using SPR and ITC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1] Thalidomide-based PROTACs specifically recruit the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] The PROTAC, a heterobifunctional molecule, simultaneously binds to the POI and CRBN, forming a crucial ternary complex.[3][4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
The formation and stability of this ternary complex are critical for the efficacy of the PROTAC. Therefore, accurate characterization of the binding affinities and kinetics of these interactions is paramount in the development of novel PROTACs. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques that provide quantitative insights into the formation of the ternary complex.[3][5] SPR offers real-time kinetic data (kon, koff) and affinity (KD), while ITC provides a complete thermodynamic profile (ΔH, ΔS, KD) of the binding events.[3][4]
These application notes provide detailed protocols for utilizing SPR and ITC to characterize the formation of ternary complexes induced by thalidomide-based PROTACs.
Signaling Pathway of Thalidomide-Based PROTACs
The mechanism of action of a thalidomide-based PROTAC involves a series of molecular events culminating in the degradation of the target protein. The PROTAC first forms a ternary complex with the target protein and the CRBN E3 ligase. This proximity allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.
Figure 1: Signaling pathway of a thalidomide-based PROTAC.
Experimental Workflow for Ternary Complex Formation Assay
A systematic workflow is essential for the comprehensive characterization of ternary complex formation. This typically involves initial binary interaction studies followed by the ternary complex analysis using both SPR and ITC to obtain orthogonal data.
Figure 2: Experimental workflow for SPR and ITC assays.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from SPR and ITC experiments for thalidomide-based PROTACs.
Table 1: Surface Plasmon Resonance (SPR) Data
| Interaction | Analyte (Concentration Range) | Ligand (Immobilized) | KD (nM) | kon (1/Ms) | koff (1/s) | Cooperativity (α) |
| PROTAC - CRBN | PROTAC (0.1 - 1000 nM) | CRBN | 29 | 1.5 x 105 | 4.3 x 10-3 | N/A |
| PROTAC - POI (e.g., BRD4) | PROTAC (0.1 - 100 nM) | BRD4 | 1 | 2.0 x 106 | 2.0 x 10-3 | N/A |
| Ternary Complex | PROTAC + BRD4 (varying) | CRBN | 5.4 | 3.7 x 105 | 2.0 x 10-3 | >1 (Positive) |
Note: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.[6]
Table 2: Isothermal Titration Calorimetry (ITC) Data
| Titration | Syringe | Cell | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| PROTAC into CRBN | PROTAC (100 - 400 µM) | CRBN (10 - 20 µM) | 66 | -8.5 | -1.2 | 1.0 |
| PROTAC into POI (e.g., BRD4) | PROTAC (40 - 100 µM) | BRD4 (4 - 10 µM) | 4 | -10.2 | -1.5 | 1.1 |
| POI (e.g., BRD4) into CRBN + PROTAC | BRD4 (100 - 200 µM) | CRBN (10 µM) + PROTAC (20 µM) | - | -12.0 | -2.0 | 0.9 |
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.[3][4]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, SA)
-
Purified CRBN (e.g., His-tagged) and POI
-
Thalidomide-based PROTAC
-
Running buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.005% P20, 1-2% DMSO.[5]
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
Methodology:
-
Immobilization of CRBN:
-
Activate the sensor chip surface (e.g., using EDC/NHS for a CM5 chip).
-
Inject the CRBN protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active sites with ethanolamine.
-
Use a reference flow cell with no protein or an irrelevant protein to subtract non-specific binding.[7]
-
-
Binary Interaction Analysis (PROTAC <> CRBN):
-
Prepare a dilution series of the PROTAC in running buffer (e.g., 0.1 to 1000 nM).[7]
-
Inject the PROTAC solutions over the CRBN-immobilized surface and the reference cell.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between cycles if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine kon, koff, and KD.[7]
-
-
Ternary Complex Interaction Analysis:
-
Prepare a dilution series of the PROTAC as in the binary experiment.
-
Prepare a constant, saturating concentration of the POI in the running buffer.
-
Mix the PROTAC dilutions with the POI solution and allow them to pre-incubate.
-
Inject the PROTAC/POI mixtures over the CRBN-immobilized surface.[7]
-
Fit the data to a 1:1 binding model to determine the apparent kinetic parameters for the ternary complex formation.[8]
-
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the thermodynamic parameters (ΔH, ΔS, and KD) and stoichiometry (n) of binding for the binary and ternary complexes.[7][9]
Materials:
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Purified CRBN, POI, and PROTAC
-
Dialysis buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, with a final concentration of 1-2% DMSO.[7]
Methodology:
-
Sample Preparation:
-
Binary Titrations:
-
PROTAC into CRBN: Fill the ITC cell with CRBN solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (10-20 times higher concentration). Perform the titration and analyze the data using a one-site binding model.[9]
-
PROTAC into POI: Fill the ITC cell with the POI solution and the syringe with the PROTAC solution. Perform the titration and analyze the data.
-
-
Ternary Titration:
-
POI into CRBN + PROTAC: Prepare a solution of CRBN and the PROTAC in the ITC cell, with the PROTAC concentration at a level to ensure saturation of CRBN.
-
Fill the injection syringe with the POI solution (10-20 times higher concentration than the cell components).
-
Titrate the POI into the CRBN-PROTAC mixture.
-
Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[8]
-
Conclusion
The detailed protocols and application notes provided herein offer a comprehensive guide for the biophysical characterization of ternary complex formation induced by thalidomide-based PROTACs. The orthogonal data obtained from SPR and ITC assays are crucial for understanding the molecular interactions driving PROTAC efficacy and for the rational design of more potent and selective protein degraders. The successful formation of a stable ternary complex is a key determinant of a PROTAC's ability to induce target protein degradation.[10][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with thalidomide-based PROTACs. Poor aqueous solubility is a common hurdle in the development of PROTACs, affecting their oral bioavailability and performance in biological assays.[1][2][3] This guide offers structured solutions, from chemical modification to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: Why do thalidomide-based PROTACs often exhibit poor solubility?
Thalidomide-based PROTACs often suffer from poor aqueous solubility due to their inherent molecular characteristics.[4] These molecules are, by design, large and complex, consisting of a ligand for the target protein, a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a chemical linker that connects them.[4] This structure frequently results in a high molecular weight (often >700 Da) and significant lipophilicity, placing them "beyond the Rule of Five" (bRo5) chemical space typically associated with good oral bioavailability and solubility.[1][4][5] The combination of a large, often hydrophobic surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.[4][6]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can significantly impact experimental results and lead to data misinterpretation. Common consequences include:
-
Precipitation in Assays: The PROTAC may fall out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[4]
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration in stock solutions and assay wells.[4]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, reducing efficacy.[4][7]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[4]
Q3: What are the primary strategies to improve the solubility of a thalidomide-based PROTAC that has already been synthesized?
For an existing PROTAC, solubility enhancement strategies focus on formulation and experimental condition adjustments rather than altering the molecule itself. These can be categorized as:
-
Simple Formulation Adjustments: Utilizing co-solvents, adjusting pH, and adding surfactants.[6]
-
Advanced Formulation Technologies: Creating amorphous solid dispersions (ASDs), using cyclodextrin (B1172386) complexes, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) and nanosuspensions.[2][6]
Q4: How can chemical modifications to the PROTAC structure improve solubility?
Rational chemical modifications, particularly to the linker, can significantly improve the physicochemical properties of a PROTAC.[5] Key strategies include:
-
Incorporate Ionizable Groups: Replacing linear alkyl or PEG linkers with saturated nitrogen heterocycles like piperazine (B1678402) or piperidine (B6355638) can introduce ionizable basic centers, which increases polarity and can dramatically improve aqueous solubility.[4][5]
-
Optimize Linker Composition and Length: The choice between hydrophilic (e.g., PEG) and hydrophobic (e.g., alkyl chains) linkers affects the balance between solubility and cell permeability.[4][5] While PEG linkers can increase hydrophilicity, finding the optimal length is crucial for balancing solubility with the ability to form a stable ternary complex.[4][8]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, "ball-like" structure, which reduces the exposed polar surface area and can improve cell permeability.[4][7]
-
Fluorination: Incorporating fluorine into the linker can modulate properties like lipophilicity and membrane permeability.[4][9]
Troubleshooting Guide
This guide provides solutions to common solubility-related problems encountered during experiments with thalidomide (B1683933) PROTACs.
| Problem | Potential Cause | Suggested Solution |
| Precipitation observed in aqueous buffer or cell culture media. | The PROTAC's aqueous solubility is exceeded. | 1. Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[6] Ensure the final concentration of the organic solvent is compatible with your assay. 2. Adjust pH: If your PROTAC has ionizable groups, adjusting the pH of the buffer can increase solubility. For basic groups, lower the pH; for acidic groups, raise the pH.[6] 3. Add Surfactants: Incorporating surfactants like Poloxamer 188 can help solubilize the PROTAC.[4][10] |
| Inconsistent results and high variability between experiments. | Partial and variable precipitation of the PROTAC. | 1. Confirm Stock Solution Integrity: Ensure your PROTAC is fully dissolved in the stock solution before each use. Gentle sonication can help.[11] 2. Perform a Kinetic Solubility Assay: Determine the kinetic solubility in your experimental buffer to understand the concentration at which precipitation occurs.[4] 3. Prepare Fresh Dilutions: Prepare fresh dilutions from a validated stock solution for each experiment. |
| Low or no activity in cell-based assays. | Poor cell permeability due to suboptimal physicochemical properties. | 1. Modify the Linker: If you are in the process of designing new PROTACs, consider linker modifications to improve solubility and permeability, such as incorporating ionizable groups or optimizing the linker length.[5][7][8] 2. Formulation Strategies: For existing PROTACs, consider advanced formulation approaches like nanoformulations to improve cellular uptake.[2][5] |
| Poor oral bioavailability in in vivo studies. | Low aqueous solubility and/or high first-pass metabolism.[7] | 1. Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.[2][5][12] 2. Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the PROTAC in a solubilized form.[4][13] 3. Administer with Food: The presence of bile salts in a fed state can improve the solubility of lipophilic compounds.[7] |
Data on Solubility Enhancement Strategies
The following table summarizes the impact of different formulation strategies on the solubility of PROTACs.
| PROTAC | Base Solubility (µg/mL) | Formulation Strategy | Solubility with Formulation (µg/mL) | Fold Increase | Reference |
| ARCC-4 | Low (not specified) | Amorphous Solid Dispersion (ASD) with HPMCAS (10% drug load) | Pronounced supersaturation without precipitation | Not specified | [3][12] |
| ARCC-4 | Low (not specified) | Amorphous Solid Dispersion (ASD) with Eudragit L 100-55 (20% drug load) | Pronounced supersaturation without precipitation | Not specified | [3][12] |
| ARV-825 | Low (not specified) | Self-nano emulsifying preconcentrate (ARV-SNEP) | Significantly enhanced solubility | Not specified | [12] |
| MS4078 | Low (not specified) | Amorphous Solid Dispersion (ASD) with Soluplus® and Eudragit® E PO | Strong supersaturation stabilization | Not specified | [2] |
Note: Quantitative data for PROTAC solubility is often presented contextually (e.g., as supersaturation ratios or relative enhancements) rather than absolute values, making direct comparisons challenging. The table reflects the available data from the cited literature.[4]
Experimental Protocols
Protocol: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy.[4]
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well plates (clear for UV-Vis, black for nephelometry)
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the turbidity (light scattering) or absorbance at a wavelength where the compound does not absorb. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.
Protocol: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD to enhance PROTAC solubility.[5]
Materials:
-
PROTAC of interest
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
Methodology:
-
Polymer and PROTAC Selection: Choose a suitable polymer and determine the desired drug loading (e.g., 10-30% w/w).
-
Dissolution: Accurately weigh the PROTAC and the polymer and dissolve them in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.
-
Drying: Further dry the film under high vacuum to remove any residual solvent.
-
Collection: Scrape the solid dispersion from the flask. The resulting powder can be used for dissolution testing or formulation into solid dosage forms.
Visualizations
Caption: Mechanism of thalidomide-based PROTAC-induced protein degradation.
Caption: Decision workflow for improving PROTAC solubility.
Caption: Experimental workflow for a kinetic solubility assay.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. benchchem.com [benchchem.com]
- 9. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Troubleshooting low yield in Thalidomide-4-NH-PEG1-NH-Boc coupling reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low yield in Thalidomide-4-NH-PEG1-NH-Boc coupling reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the this compound coupling reaction used for?
A1: This reaction is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Thalidomide (B1683933) and its analogs serve as E3 ligase ligands, specifically for Cereblon (CRBN), which is a component of the E3 ubiquitin ligase complex. By attaching a PEG linker with a Boc-protected amine to the 4-amino position of thalidomide, a key intermediate is formed. This intermediate can then be deprotected and coupled to a target protein ligand to create a PROTAC molecule capable of inducing the degradation of the target protein.
Q2: Why is the amine at the 4-position of thalidomide less reactive than a typical primary amine?
A2: The amine at the 4-position of the thalidomide isoindolinone ring is an aniline (B41778) (an aromatic amine). In anilines, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring system. This delocalization reduces the electron density on the nitrogen, making it less nucleophilic and therefore less reactive in amide coupling reactions compared to aliphatic amines.
Q3: Can the thalidomide molecule degrade under standard coupling reaction conditions?
A3: Thalidomide's glutarimide (B196013) ring can be susceptible to hydrolysis, particularly under alkaline (basic) conditions. While standard amide coupling conditions are often optimized to be mild, prolonged reaction times or the use of strong bases could potentially lead to some degradation of the thalidomide core structure, contributing to lower yields of the desired product.
Q4: What is the purpose of the Boc protecting group on the PEG linker?
A4: The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine of the PEG linker. It prevents this amine from reacting during the initial coupling of the linker's other end (a carboxylic acid) to the 4-amino group of thalidomide. The Boc group is stable under the coupling conditions and can be selectively removed later under acidic conditions to reveal the amine for subsequent reaction steps.[1]
Troubleshooting Guide for Low Yield
Problem: The yield of my this compound coupling reaction is significantly lower than expected.
This is a common issue that can arise from several factors related to the reagents, reaction conditions, and the inherent reactivity of the starting materials. Below is a systematic guide to troubleshooting this problem.
1. Inefficient Activation of the Carboxylic Acid
-
Question: How can I ensure my carboxylic acid (on the PEG linker) is properly activated?
-
Answer: The activation of the carboxylic acid is the first critical step. For EDC/NHS chemistry, this is most efficient at a slightly acidic pH (4.5-6.0).[2]
-
Solution:
-
Use a non-amine, non-carboxylate buffer like MES for the activation step.[3]
-
Ensure your EDC and NHS/Sulfo-NHS are fresh and have been stored under anhydrous conditions. EDC is particularly sensitive to moisture and can hydrolyze, rendering it inactive.[2]
-
Use a molar excess of EDC and NHS relative to the carboxylic acid to drive the activation to completion.
-
-
2. Poor Reactivity of 4-Amino-Thalidomide
-
Question: What can I do to overcome the low reactivity of the aniline amine?
-
Answer: The reduced nucleophilicity of the aromatic amine on thalidomide is a primary challenge.
-
Solution:
-
Optimize pH for Coupling: The coupling of the activated NHS-ester to the amine is most efficient at a pH of 7.2-8.5.[3] After the initial activation in an acidic buffer, adjust the pH of the reaction mixture before adding the 4-amino-thalidomide.
-
Use Stronger Coupling Reagents: If EDC/NHS is providing low yields, consider using more potent coupling reagents known to be effective for hindered or less reactive amines.[4] Recommended alternatives include HATU, HBTU, or PyBOP, often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[5]
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer period (e.g., overnight) or gently increasing the temperature (e.g., to 40°C) may improve conversion. However, monitor for potential degradation of thalidomide.
-
-
3. Suboptimal Reaction Conditions
-
Question: Could my solvent or other reaction conditions be the cause of the low yield?
-
Answer: Yes, the reaction environment plays a crucial role.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents (e.g., DMF, DMSO) are anhydrous (dry). Water will compete with the amine for reaction with the activated carboxylic acid, leading to the formation of an undesired carboxylic acid byproduct and lowering your yield.
-
Inert Atmosphere: For sensitive coupling reactions, particularly when using stronger coupling reagents like HATU, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.
-
Reagent Stoichiometry: While a slight excess of the activated PEG linker can be used, a large excess may complicate purification. Start with a 1:1.1 to 1:1.5 molar ratio of 4-amino-thalidomide to the carboxylated PEG linker.
-
-
4. Purification and Product Loss
-
Question: I see the product forming by TLC/LC-MS, but my isolated yield is low. What could be happening?
-
Answer: The issue may lie in the workup and purification steps.
-
Solution:
-
Aqueous Workup: Be mindful that the amide product may have some water solubility, especially with the PEG linker. Avoid excessive aqueous washes if possible.
-
Chromatography: The product can be challenging to purify due to the polar nature of the PEG linker and the thalidomide moiety. Use an appropriate stationary phase (e.g., reversed-phase silica) and carefully optimize the mobile phase for effective separation.
-
-
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of carboxyl activation with EDC/NHS.[2] |
| Coupling pH | 7.2 - 8.5 | Deprotonates the primary amine, increasing its nucleophilicity for reaction with the NHS-ester.[3] |
| Solvents | Anhydrous DMF, DMSO, or DCM | Aprotic, polar solvents that can dissolve the reactants and are suitable for amide coupling. Must be dry. |
| Coupling Reagents | EDC/NHS, HATU, HBTU, PyBOP | EDC/NHS is common, but stronger reagents like HATU may be needed for the less reactive aniline.[5] |
| Base (if using HATU, etc.) | DIEA (Hünig's base) | A non-nucleophilic base to facilitate the coupling without competing with the primary amine. |
| Molar Ratios (Amine:Acid:Coupling Reagent:Base) | 1 : 1.1 : 1.1 : 2 (for HATU) | A slight excess of the acid and coupling reagent is often used. The base is typically used in greater excess. |
| Reaction Temperature | Room Temperature to 40°C | Start at room temperature; gentle heating may be required to drive the reaction to completion. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocol: EDC/NHS Coupling of Thalidomide-4-Amine with a Carboxylated PEG1-NH-Boc Linker
This protocol provides a general procedure. Optimization may be required for specific substrates.
Materials:
-
4-Amino-thalidomide
-
HOOC-PEG1-NH-Boc
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
0.1 M MES Buffer (pH 6.0)
-
0.1 M Phosphate Buffer (pH 7.5)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve HOOC-PEG1-NH-Boc (1.1 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester. Progress can be monitored by TLC or LC-MS.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 4-amino-thalidomide (1.0 equivalent) in anhydrous DMF.
-
Add the solution of 4-amino-thalidomide to the activated NHS-ester solution from step 1.
-
Add DIEA (2.0 equivalents) to the reaction mixture to raise the pH and facilitate the coupling.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the pure this compound product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualizations
Caption: Troubleshooting workflow for low yield in amide coupling.
Caption: EDC/NHS mediated amide coupling mechanism.
References
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to the optimization of linker length for thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a thalidomide-based PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (in this case, thalidomide (B1683933) or its analogs which recruit Cereblon), and a chemical linker that connects the two.[1][2] The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[][6]
The length of the linker is a critical parameter that dictates the efficacy of a PROTAC.[7] An optimal linker length is necessary to achieve the correct spatial orientation between the target protein and the E3 ligase for efficient ubiquitination.[8] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both proteins.[9][] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity or may lead to the formation of unproductive ternary complexes where key lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[3][11] Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[]
Q2: My thalidomide-based PROTAC exhibits high binding affinity to both the target protein and Cereblon in binary assays, yet it fails to induce target degradation in cells. What are the potential linker-related issues?
A2: This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[13] Several linker-related factors could be at play:
-
Suboptimal Linker Length or Rigidity: The linker may be too short, causing steric clashes, or too long and flexible, leading to non-productive binding orientations.[13]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[13]
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[13][14]
A systematic approach involving the synthesis of a library of PROTACs with varying linker lengths and compositions is often necessary to address these issues.[15]
Q3: I'm observing a "hook effect" with my PROTAC, where degradation efficiency diminishes at higher concentrations. How can linker optimization help mitigate this?
A3: The "hook effect" is a characteristic phenomenon of PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[15][16] While this is an inherent aspect of the PROTAC mechanism, linker design can influence its severity.[13]
Strategies to mitigate the hook effect through linker modification include:
-
Enhancing Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[13]
-
Modifying Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[13][17]
Q4: How does the chemical composition of the linker, beyond its length, impact the performance of a thalidomide-based PROTAC?
A4: The chemical composition of the linker significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[8][15] For instance, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve aqueous solubility, which is often a challenge for these large molecules.[][18] Conversely, more hydrophobic linkers may enhance cell permeability.[17] The linker's composition can also impact the stability of the ternary complex and, consequently, degradation efficiency.[15] The choice of linker chemistry, such as alkyl chains or more rigid structures like alkynes and piperazines, can also affect the conformational flexibility of the PROTAC.[17]
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of thalidomide-based PROTACs, with a focus on linker-related challenges.
| Problem | Potential Linker-Related Cause | Suggested Solution |
| No target degradation observed | Suboptimal linker length preventing productive ternary complex formation.[11] | Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[18] |
| Poor cell permeability due to linker properties.[19] | Modify the linker to improve physicochemical properties, for example, by incorporating more polar groups to enhance solubility or adjusting lipophilicity to improve membrane passage.[14] | |
| The linker attachment point on the warhead or thalidomide is not optimal.[9] | Analyze the solvent-exposed regions of the target protein-ligand and Cereblon-ligand interfaces to identify alternative linker attachment points that may better facilitate ternary complex formation.[] | |
| "Hook effect" is observed | High PROTAC concentrations lead to the formation of binary complexes instead of the productive ternary complex.[16] | Perform detailed dose-response experiments to determine the optimal concentration range. Modify the linker to enhance ternary complex cooperativity or increase linker rigidity.[13][15] |
| Poor solubility of the PROTAC | The overall physicochemical properties of the PROTAC, influenced by the linker, are not optimal.[18] | Incorporate more hydrophilic linkers, such as PEG linkers, to improve aqueous solubility.[18] For in vitro assays, consider using a small amount of an organic co-solvent like DMSO, being mindful of its potential cellular toxicity.[18] |
| Off-target effects observed | The linker may influence the geometry of the ternary complex in a way that affects the degradation of both on-target and off-target proteins.[20] | Systematically modify the linker length and attachment points. Consider synthesizing a control PROTAC with a modification known to reduce off-target binding to compare degradation profiles.[20] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize experimental data from various studies, highlighting the impact of linker length on degradation efficiency.
Table 1: Impact of Linker Length on p38α Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) in HEK293 cells |
| Compound 1a | PEG | 10 | >1000 |
| Compound 1b | PEG | 13 | 100 |
| Compound 1c | PEG | 16 | 30 |
| Compound 1d | PEG | 19 | 100 |
| Compound 1e | PEG | 22 | 300 |
Data adapted from a study on p38α mitogen-activated protein kinase degraders.[21]
Table 2: Impact of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | ERα Degradation (%) at 1 µM |
| ERα-PROTAC-1 | Alkyl | 12 | ~20% |
| ERα-PROTAC-2 | Alkyl | 16 | ~80% |
| ERα-PROTAC-3 | Alkyl | 20 | ~50% |
Data adapted from a study on ERα-targeting PROTACs, which found a 16-atom chain length to be optimal.[7]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[22]
-
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[3]
-
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[19][22]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19][22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19][22]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19][22]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[19]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[19]
-
Ternary Complex Formation Assays
These assays are crucial for understanding the initial step of PROTAC action: bringing the target protein and the E3 ligase together.[]
-
Objective: To measure the formation and stability of the Target Protein-PROTAC-E3 Ligase ternary complex.
-
Common Techniques:
-
Surface Plasmon Resonance (SPR): Provides kinetic data on binary and ternary complex formation.[23]
-
Protocol Outline: Immobilize one of the binding partners (e.g., the E3 ligase) on a sensor chip. To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[22]
-
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding interactions.[23]
-
Protocol Outline: Titrate a solution of one binding partner (e.g., PROTAC) into a solution of the other binding partner(s) (e.g., target protein and E3 ligase) and measure the heat released or absorbed.[8]
-
-
NanoBRET™ Assay: A live-cell assay to monitor ternary complex formation in real-time.[24]
-
Ubiquitination Assays
These assays directly measure the functional consequence of ternary complex formation: the ubiquitination of the target protein.[6]
-
Objective: To detect the ubiquitination of the target protein induced by the PROTAC.
-
Common Techniques:
-
Immunoprecipitation followed by Western Blot:
-
Protocol Outline: Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). Lyse the cells and immunoprecipitate the target protein. Perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody.[6]
-
-
In Vitro Ubiquitination Assay Kits: Commercially available kits provide the necessary components (E1, E2, E3 enzymes, ubiquitin) to reconstitute the ubiquitination cascade in a test tube.[25]
-
Protocol Outline: Incubate the target protein, PROTAC, and the components of the ubiquitination kit. Analyze the reaction products by Western blot or other detection methods like AlphaLISA®.[26]
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Caption: The logical relationship between linker length and PROTAC efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ternary Complex Formation [worldwide.promega.com]
- 25. lifesensors.com [lifesensors.com]
- 26. bpsbioscience.com [bpsbioscience.com]
Navigating the "Hook Effect": A Technical Support Center for Thalidomide PROTAC Experiments
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of thalidomide (B1683933) PROTAC experiments?
A1: The "hook effect" describes a paradoxical phenomenon where the degradation of the target protein by a thalidomide-based PROTAC decreases at high concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate PROTAC concentration. At supra-optimal concentrations, the degradation efficiency is significantly reduced.[1]
Q2: What is the underlying cause of the hook effect with thalidomide-based PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[3] A thalidomide-based PROTAC functions by forming a productive ternary complex, bringing together the target protein and the Cereblon (CRBN) E3 ubiquitin ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or CRBN, forming ineffective "Target-PROTAC" or "CRBN-PROTAC" binary complexes. These binary complexes sequester the necessary components, preventing the formation of the productive ternary complex required for ubiquitination and subsequent proteasomal degradation of the target protein.[1][3]
Q3: Why is it critical to identify and understand the hook effect in my experiments?
A3: Failing to recognize the hook effect can lead to a significant misinterpretation of experimental results. A potent PROTAC might be incorrectly dismissed as inactive if it is tested at concentrations that fall on the right side of the bell-shaped curve, where degradation is minimal.[1] Accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds.[1]
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the severity of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and for Cereblon.[1]
-
Cooperativity: The degree of positive or negative cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of one protein partner enhances the binding of the other, can help mitigate the hook effect by stabilizing the ternary complex.[3]
-
Linker Length and Composition: The linker connecting the target-binding and Cereblon-binding moieties plays a crucial role in the geometry and stability of the ternary complex.
-
Cellular Concentrations: The intracellular concentrations of the target protein and the Cereblon E3 ligase.
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
This is a classic indication of the hook effect.
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use a broad range of concentrations (e.g., from picomolar to high micromolar) with at least 8-10 points, using half-log dilutions to accurately determine the optimal concentration for maximal degradation.[1]
-
Perform a Time-Course Experiment: Assess target protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help in understanding the kinetics of degradation and ternary complex formation.[4]
-
Directly Assess Ternary Complex Formation: Utilize biophysical assays such as AlphaLISA, NanoBRET, or FRET to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in the ternary complex signal at high PROTAC concentrations will confirm the hook effect.[2]
Issue 2: My thalidomide-based PROTAC shows weak or no degradation at concentrations where I expect it to be active.
This could be due to testing at a concentration that falls within the hook effect region.
Troubleshooting Steps:
-
Test a Wider and Lower Concentration Range: It is possible that the tested concentrations are already in the inhibitory phase of the hook effect. Test a much broader range of concentrations, including those in the low nanomolar and picomolar range.[2]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can bind to the target protein and Cereblon and facilitate the formation of a ternary complex using appropriate biophysical assays.[2]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, potentially masking the true degradation potential. Consider performing a cell permeability assay if degradation is consistently low across all tested concentrations.[1]
-
Check E3 Ligase Expression: Ensure that the cell line being used expresses sufficient levels of Cereblon (CRBN).[2]
Issue 3: How can I mitigate the hook effect in my experiments?
Troubleshooting Steps:
-
Optimize the Linker: The length and chemical composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.
-
Enhance Cooperativity: Rational design of the PROTAC, particularly the linker, can introduce favorable protein-protein interactions between the target and Cereblon, leading to positive cooperativity. This stabilizes the ternary complex, making its formation more favorable than the binary complexes even at higher concentrations.[3]
-
Consider Alternative E3 Ligases: If the hook effect remains a significant issue with a Cereblon-based PROTAC, exploring PROTACs that recruit other E3 ligases, such as VHL, may be a viable strategy.
Data Presentation
Table 1: Dose-Response Data for a Thalidomide-Based PROTAC Exhibiting a Pronounced Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 35 |
| 10 | 75 |
| 100 | 90 (Dmax) |
| 1000 | 50 |
| 10000 | 15 |
Table 2: Comparison of Key Degradation Parameters for Two Thalidomide-Based PROTACs
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-X | 8 | 92 | Pronounced hook effect observed at concentrations > 200 nM |
| PROTAC-Y | 15 | 85 | Minimal hook effect observed up to 10 µM |
Experimental Protocols
Protocol 1: Western Blot for Quantifying Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a thalidomide-based PROTAC.
Materials:
-
Cell culture reagents
-
Thalidomide-based PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is crucial to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control.
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.
-
Protocol 2: AlphaLISA for Detecting Ternary Complex Formation
This protocol provides a method for the direct detection of the Target Protein-PROTAC-Cereblon ternary complex.
Materials:
-
Tagged target protein (e.g., GST-tagged or His-tagged)
-
Tagged Cereblon (CRBN) E3 ligase complex (e.g., FLAG-tagged)
-
Thalidomide-based PROTAC
-
AlphaLISA Acceptor beads (e.g., anti-GST or anti-His)
-
AlphaLISA Donor beads (e.g., anti-FLAG)
-
Assay buffer
-
384-well microplate
-
Alpha-enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the assay buffer. A wide concentration range is recommended to observe the hook effect.
-
Prepare solutions of the tagged target protein and the tagged Cereblon complex in the assay buffer at their optimal concentrations (determined through titration experiments).
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, Cereblon complex, and the PROTAC dilutions.
-
Include controls such as no PROTAC, no target protein, and no Cereblon complex.
-
Incubate the plate for a sufficient time (e.g., 60-90 minutes) at room temperature to allow for ternary complex formation.[5]
-
-
Bead Addition:
-
Add the AlphaLISA Acceptor beads to all wells.
-
Add the AlphaLISA Donor beads to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-protein binding.
-
-
Signal Detection and Data Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the subsequent hook effect due to the formation of binary complexes at high PROTAC concentrations.[6]
-
Mandatory Visualizations
Caption: Signaling pathway of thalidomide-based PROTAC-mediated protein degradation.
Caption: Mechanism of the hook effect at high PROTAC concentrations.
References
Technical Support Center: Stability of Thalidomide-4-NH-PEG1-NH-Boc in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-4-NH-PEG1-NH-Boc. The information provided is based on the known stability of thalidomide (B1683933) and its derivatives, as well as the general chemical properties of its constituent functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are hydrolysis of the thalidomide core and cleavage of the Boc protecting group. The thalidomide structure is susceptible to hydrolysis, particularly at neutral to basic pH.[1][2] The Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions and can be removed, exposing the terminal amine.[3][4][5][6][7]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: While specific data for this compound is not available, general recommendations for similar thalidomide-based PROTAC building blocks suggest storing stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of the thalidomide core is highly pH-dependent. It undergoes rapid spontaneous hydrolysis in aqueous solutions at a pH of 6.0 or greater.[1] Therefore, it is recommended to prepare and handle aqueous solutions of this compound in acidic to neutral buffers (pH below 6.0) for short-term experiments and to always prepare fresh solutions.
Q4: Can I heat the solution to aid in dissolving this compound?
A4: Caution should be exercised when heating solutions containing thalidomide derivatives. Forced degradation studies on thalidomide have shown that it degrades under thermal stress.[8][9] If heating is necessary for dissolution, use minimal heat for the shortest duration possible and immediately cool the solution to the working temperature. It is advisable to first assess the thermal stability of your specific compound in the chosen solvent.
Q5: What is the role of the PEG1 linker in the stability of the molecule?
A5: The short PEG1 (polyethylene glycol) linker can enhance the aqueous solubility and overall stability of the molecule.[10][11][12][] The PEG chain can form a hydration shell, which may offer some protection against hydrolysis and can also help to prevent aggregation.[10][]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity or inconsistent results over time. | Compound degradation in solution. | Prepare fresh stock solutions and working solutions immediately before each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Verify the integrity of the compound using an analytical method like HPLC or LC-MS. |
| Appearance of new peaks in HPLC/LC-MS analysis of the solution. | Hydrolysis of the thalidomide core or loss of the Boc protecting group. | Analyze the new peaks by mass spectrometry to identify the degradation products. This will help to pinpoint the unstable part of the molecule. Adjust the pH of the solution to be more acidic (pH < 6.0) to slow down thalidomide hydrolysis. Avoid acidic conditions if Boc group stability is critical. |
| Precipitation of the compound from the solution. | Poor solubility or aggregation. | Ensure the compound is fully dissolved initially. You may try gentle warming or sonication, but be mindful of potential thermal degradation. The PEG1 linker should aid solubility, but if issues persist, consider using a co-solvent or a different buffer system. |
| Inconsistent results between different batches of the compound. | Variation in the purity or stability of the starting material. | Always source high-purity material from a reputable supplier. It is good practice to perform an initial purity check by HPLC or NMR upon receiving a new batch. |
Stability Data for Thalidomide and its Analogs
Disclaimer: The following data is for thalidomide and its N-alkyl analogs and should be used as a reference only. The stability of this compound may differ.
| Compound | Condition | Half-life | Reference |
| Thalidomide | Diluted aqueous solution | 2.1 - 4.1 hours | [14] |
| Thalidomide N-alkyl analogs | pH 6.4, 32°C | 25 - 35 hours | [15] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffer
Objective: To quickly evaluate the stability of this compound in a specific aqueous buffer at different temperatures.
Methodology:
-
Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Working Solution: Dilute the stock solution to a final concentration of 10-50 µM in the aqueous buffer of interest (e.g., phosphate (B84403) buffer, pH 7.4 and pH 5.5).
-
Incubation: Aliquot the working solution into separate, sealed vials for each time point and temperature. Incubate the vials at various temperatures (e.g., 4°C, room temperature (25°C), and 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from each temperature condition.
-
Quenching: Immediately stop any further degradation by adding an equal volume of a cold organic solvent, such as acetonitrile (B52724) or methanol. This will also precipitate any proteins if they are present in the buffer.
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant using HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the parent compound at each time point relative to the time zero (t=0) sample. Plot the percentage of the remaining compound against time for each condition to estimate the degradation rate.
Protocol 2: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under stress conditions.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic: 0.1 M HCl at room temperature.
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Incubate the solution at 60°C.
-
Photolytic: Expose the solution to UV light.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization/Quenching: Before analysis, neutralize the acidic and basic samples. Quench the oxidative reaction if necessary.
-
Analysis: Analyze all samples by HPLC or LC-MS to identify and quantify the parent compound and any major degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. ijirmf.com [ijirmf.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 14. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aggregation of Thalidomide-Based PROTACs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with PROTACs containing the Thalidomide-4-NH-PEG1-NH-Boc moiety. The information below offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help you maintain the stability and solubility of your PROTAC molecules.
Understanding the Challenge: Why Do These PROTACs Aggregate?
PROTACs that incorporate a Thalidomide (B1683933) E3 ligase ligand, a short PEG linker, and a Boc-protected amine are complex molecules with a predisposition to aggregation. Several factors contribute to this:
-
Inherent Properties of Thalidomide: Thalidomide and its derivatives are known for their poor aqueous solubility.[1][2][3]
-
Hydrophobicity of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is hydrophobic and can significantly decrease the water solubility of the entire molecule.[4][5]
-
Short PEG Linker: While polyethylene (B3416737) glycol (PEG) linkers are generally used to enhance the solubility of PROTACs, a short PEG1 linker may not be sufficient to counteract the hydrophobic nature of the thalidomide and Boc components.[6][7][8]
-
"Beyond Rule of 5" Characteristics: PROTACs often have high molecular weights and other properties that fall outside of Lipinski's "rule of 5," making them inherently prone to low solubility and permeability.[1][9][10]
Aggregation can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and potential immunogenicity.[11] Therefore, carefully managing the solubility of your PROTAC is critical for experimental success.
Frequently Asked Questions (FAQs)
Q1: My PROTAC containing this compound precipitated out of my aqueous buffer. What is the most likely cause?
A1: The most common reason for precipitation is the low aqueous solubility of the PROTAC. This can be exacerbated by using a high concentration of the PROTAC, a buffer with a suboptimal pH or ionic strength, or by adding the PROTAC to the aqueous buffer too quickly from a concentrated stock in an organic solvent.
Q2: How can I improve the solubility of my PROTAC during my experiments?
A2: There are several strategies you can employ. These include optimizing your buffer with excipients like sugars, polyols, or non-ionic surfactants. Additionally, carefully controlling the final concentration of any organic solvent (like DMSO) used to dissolve the PROTAC is crucial.
Q3: What is the role of the PEG linker in PROTAC solubility?
A3: The PEG linker is intended to increase the water solubility of the PROTAC molecule.[6][7] However, the length of the PEG chain is important. A short PEG1 linker may not provide enough hydrophilicity to keep the entire molecule in solution, especially when combined with hydrophobic moieties like thalidomide and a Boc group.
Q4: Can the Boc protecting group affect aggregation?
A4: Yes, the Boc group is hydrophobic and can contribute to the overall low solubility and aggregation propensity of the PROTAC.[4]
Q5: What are some simple ways to check for aggregation?
A5: Visual inspection for cloudiness or precipitate is the first step. For a more quantitative assessment, Dynamic Light Scattering (DLS) is an excellent technique to measure the size distribution of particles in your solution and detect the presence of aggregates.[12][13][14]
Troubleshooting Guide for PROTAC Aggregation
If you are observing aggregation of your this compound PROTAC, follow this step-by-step guide to identify and resolve the issue.
Quantitative Data Summary: Effect of Excipients on PROTAC Solubility
The following table provides illustrative data on how different excipients can impact the solubility of a typical hydrophobic PROTAC. These values should be used as a guide for designing your own optimization experiments.
| Condition | PROTAC Concentration (µM) | Excipient | Excipient Concentration | Resulting Solubility (µM) | Observation |
| Control | 100 | None | - | < 10 | Significant Precipitation |
| pH Adjustment | 100 | - | pH 6.5 | 15 | Minor Improvement |
| pH Adjustment | 100 | - | pH 8.0 | 25 | Moderate Improvement |
| Amino Acid | 100 | L-Arginine | 50 mM | 50 | Reduced Precipitation |
| Polyol | 100 | Glycerol | 5% (v/v) | 65 | Clear Solution |
| Sugar | 100 | Sucrose | 200 mM | 80 | Clear Solution |
| Surfactant | 100 | Polysorbate 20 | 0.01% (v/v) | > 100 | Clear Solution |
Experimental Protocols
Protocol 1: Assessing PROTAC Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the particle size distribution of the PROTAC in solution and detect the presence of aggregates.[12][14][15]
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
DLS-compatible cuvettes
-
Dynamic Light Scattering instrument
Procedure:
-
Sample Preparation:
-
Equilibrate all solutions to room temperature.
-
Filter the experimental buffer through a 0.22 µm filter to remove any dust or particulate matter.
-
Prepare your final PROTAC solution by diluting the stock into the filtered buffer. It is recommended to add the stock solution to the buffer dropwise while gently vortexing to avoid localized high concentrations that can induce precipitation.
-
Prepare a "buffer only" control.
-
-
DLS Measurement:
-
Transfer the "buffer only" control to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).
-
Perform a measurement to ensure the buffer is free of contaminants (you should see a low count rate and no significant particle peaks).
-
Replace the buffer control with your PROTAC sample cuvette.
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the size distribution plot. A monodisperse (non-aggregated) sample will show a single, sharp peak at the expected size for the monomeric PROTAC.
-
The presence of larger particles (e.g., >10 nm) or a high Polydispersity Index (PDI > 0.3) indicates aggregation.
-
Protocol 2: Evaluating PROTAC Stability with a Thermal Shift Assay (TSA)
Objective: To assess the thermal stability of the PROTAC in different buffer conditions. An increase in the melting temperature (Tm) can indicate a more stable formulation.[16][17][18][19]
Materials:
-
PROTAC stock solution
-
Buffers with different excipients to be tested
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
qPCR instrument capable of performing a thermal melt curve
Procedure:
-
Reaction Setup:
-
In a 96-well qPCR plate, prepare reaction mixtures containing the PROTAC at a fixed concentration, the fluorescent dye, and the various buffers you wish to test.
-
Include a "no PROTAC" control for each buffer condition.
-
-
Thermal Melt:
-
Place the plate in the qPCR instrument.
-
Set up a thermal melting protocol:
-
Hold at 25°C for 2 minutes.
-
Ramp up the temperature from 25°C to 95°C, increasing by 1°C per minute.
-
Acquire fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. You will observe a sigmoidal curve as the PROTAC unfolds, exposing hydrophobic regions that the dye can bind to, thus increasing fluorescence.
-
The melting temperature (Tm) is the midpoint of this transition.
-
Compare the Tm values across the different buffer conditions. A higher Tm suggests that the excipient in that buffer has a stabilizing effect on the PROTAC.
-
By implementing these troubleshooting strategies and analytical methods, you can effectively manage and prevent the aggregation of your this compound PROTACs, leading to more reliable and reproducible experimental outcomes.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 10. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. nanotempertech.com [nanotempertech.com]
- 14. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 15. wyatt.com [wyatt.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. axxam.com [axxam.com]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. criver.com [criver.com]
Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs and Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs originate from the inherent activity of the thalidomide (B1683933) moiety (or its analogs like pomalidomide (B1683931) and lenalidomide). This part of the PROTAC acts as a "molecular glue," recruiting unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1][2] The most well-characterized off-target neosubstrates are a group of zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1] The degradation of these proteins can lead to unintended biological outcomes, such as immunomodulatory effects and potential teratogenicity.[1][3]
Q2: What are "neosubstrates"?
A2: Neosubstrates are proteins that are not the natural substrates of an E3 ubiquitin ligase but are targeted for degradation when a "molecular glue" like thalidomide is present.[4][5] Thalidomide and its derivatives alter the substrate specificity of the CRBN E3 ligase, causing it to recognize and ubiquitinate these new protein targets, leading to their destruction by the proteasome.[4][5][6] In the context of thalidomide-based PROTACs, the degradation of neosubstrates is considered an off-target effect.
Q3: How does the "hook effect" contribute to off-target degradation?
A3: The "hook effect" is a phenomenon observed at high PROTAC concentrations where the formation of productive ternary complexes (target protein-PROTAC-E3 ligase) is outcompeted by the formation of binary complexes (target protein-PROTAC or PROTAC-E3 ligase).[1][7] These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, potentially exacerbating off-target effects at high PROTAC concentrations.[1][7][8][9]
Q4: What are the main strategies to reduce the off-target effects of thalidomide-based PROTACs?
A4: The primary strategies focus on chemically modifying the thalidomide or pomalidomide scaffold to decrease its affinity for neosubstrates while preserving its ability to recruit CRBN for the degradation of the intended target.[1] Key approaches include:
-
Modification at the C5 or C6 position of the phthalimide (B116566) ring: Introducing bulky substituents at these positions can sterically hinder the binding of zinc finger proteins to the CRBN-PROTAC complex.[1][3][10][11]
-
Masking hydrogen-bond donors: The interaction between the phthalimide ring and neosubstrates is partly mediated by hydrogen bonds. Masking these donor sites can reduce off-target binding.[1]
-
Utilizing a different E3 ligase: If modifying the CRBN ligand is not feasible, redesigning the PROTAC to use a different E3 ligase, such as VHL, which has a distinct off-target profile, is a viable alternative.[1][12]
Troubleshooting Guides
| Issue | Possible Causes | Suggested Solutions |
| Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed. | The pomalidomide or thalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN. The PROTAC concentration is too high, potentially leading to off-target degradation exacerbated by the hook effect.[1] The cell line used has high expression levels of the off-target proteins. | Modify the CRBN ligand: Introduce bulky substituents at the C5 or C6 position of the phthalimide ring to sterically block neosubstrate binding.[1][11] Perform a dose-response experiment: Test a wide range of PROTAC concentrations to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[6] Use a different E3 ligase ligand: Redesign the PROTAC to utilize an E3 ligase with a different off-target profile, such as VHL.[1][12] |
| Modified PROTAC shows reduced on-target degradation. | The modification made to reduce off-target effects has also negatively impacted the formation of the on-target ternary complex.[1] The modified PROTAC has altered physicochemical properties, such as reduced cell permeability.[1] | Assess ternary complex formation: Use a NanoBRET assay to compare the formation of the on-target ternary complex with the original and modified PROTACs.[1] Evaluate cell permeability: If possible, use assays to compare the cell permeability of the original and modified PROTACs. Systematic linker modification: Explore different linker lengths and attachment points on the modified CRBN ligand to restore optimal geometry for on-target degradation.[12] |
| Inconsistent degradation results. | Cell passage number, confluency, or health can affect protein expression levels and the efficiency of the ubiquitin-proteasome system.[12] Instability of the PROTAC compound in the cell culture medium.[12] | Standardize cell culture conditions: Use cells within a defined passage number range and ensure consistent seeding densities.[12] Assess PROTAC stability: Evaluate the stability of your PROTAC in the media over the time course of your experiment.[12] |
| Observed cell toxicity. | Off-target effects of the PROTAC.[7] High concentration of the PROTAC or solvent.[7] | Perform a cell viability assay (e.g., MTT or CellTiter-Glo): Determine the cytotoxic concentration of your PROTAC.[7] Lower PROTAC concentration: If possible, use a lower concentration that is still effective for on-target degradation.[7] Ensure solvent concentration is not toxic: Verify that the solvent concentration used is not harmful to the cells.[7] |
| Discrepancy between proteomics and Western blot data. | Differences in assay sensitivity. Antibody cross-reactivity in Western blotting. | Use quantitative proteomics data to guide antibody selection. [7] Confirm antibody specificity: If available, use knockout/knockdown cell lines to validate antibody specificity.[7] |
Quantitative Data Summary
The following tables provide examples of how to present quantitative data for on-target and off-target PROTAC effects.
Table 1: Hypothetical Quantitative Proteomics Data for Off-Target Identification
This table illustrates how global proteomics data can be used to identify potential off-target proteins. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | TGT | -3.5 | <0.001 | No (On-Target) |
| Ikaros | IKZF1 | -2.8 | <0.001 | Yes |
| Aiolos | IKZF3 | -2.5 | <0.001 | Yes |
| Protein X | GENEX | -0.1 | 0.85 | No |
| Protein Y | GENEY | -2.1 | 0.005 | Yes |
Note: This table is for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Table 2: Degradation Potency and Efficacy of a Hypothetical PROTAC Series
This table summarizes the on-target and off-target degradation data for a series of PROTACs, where PROTAC-B and PROTAC-C are modified versions of PROTAC-A.
| PROTAC | On-Target (DC50, nM) | On-Target (Dmax, %) | Off-Target (IKZF1) (DC50, nM) | Off-Target (IKZF1) (Dmax, %) |
| PROTAC-A | 25 | 95 | 50 | 90 |
| PROTAC-B (C5-modified) | 30 | 92 | >1000 | <20 |
| PROTAC-C (C6-modified) | 45 | 88 | >1000 | <15 |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is for determining the degradation of a target protein in response to PROTAC treatment.[1]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.[1]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or DMSO as a vehicle control. A typical concentration range is 1 nM to 10 µM.[1]
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Immunoblotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).[12]
-
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.[7]
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[7]
-
Incubate for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets.[7]
-
-
Protein Extraction, Digestion, and Labeling:
-
Harvest cells, lyse them, and extract proteins.
-
Quantify protein concentration.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[7]
-
-
Data Analysis:
NanoBRET Assay for Ternary Complex Formation
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in live cells.
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to a HaloTag® and the E3 ligase (CRBN) fused to NanoLuc®.
-
-
Assay Protocol:
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate.
-
Add serial dilutions of the PROTAC to the cells.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.[1]
-
-
Data Analysis:
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[12]
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Immunoprecipitate the target protein using a specific antibody.[12]
-
-
Western Blotting:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Thalidomide-Based PROTAC Linkers: PEG1 vs. PEG2
For researchers, scientists, and drug development professionals, the choice of linker is a critical design element in the development of potent and effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of two commonly used E3 ligase ligand-linker conjugates, Thalidomide-4-NH-PEG1-NH-Boc and Thalidomide-4-NH-PEG2-NH-Boc, with a focus on their impact on PROTAC performance.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The length and composition of the linker are crucial for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.
Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] this compound and Thalidomide-4-NH-PEG2-NH-Boc are key intermediates in the synthesis of CRBN-based PROTACs.[2][3] They incorporate the thalidomide moiety and a polyethylene (B3416737) glycol (PEG) linker of one or two units, respectively, with a Boc-protected amine for further conjugation to a POI ligand. The PEG linker enhances the hydrophilicity and flexibility of the resulting PROTAC molecule.[4][5][6]
Comparative Performance Analysis
| Parameter | This compound | Thalidomide-4-NH-PEG2-NH-Boc | Rationale and Supporting Data |
| Degradation Potency (DC₅₀) | Generally higher (less potent) | Generally lower (more potent) | Studies on BRD4-targeting PROTACs have shown that a single PEG unit can lead to a significant decrease in degradation potency compared to a direct linkage. Increasing the linker length to two or more PEG units often restores or improves potency by allowing for more optimal ternary complex formation. For instance, in one study, a BRD4 PROTAC with a single PEG unit showed a DC₅₀ of > 5 µM, while longer linkers achieved sub-micromolar potency. |
| Maximum Degradation (Dₘₐₓ) | Generally lower | Generally higher | A suboptimal linker length, such as a single PEG unit in some contexts, may hinder the formation of a productive ternary complex, leading to a lower maximal level of protein degradation. |
| Cell Permeability | Potentially higher | Potentially lower | Shorter and more rigid linkers can sometimes favor cell permeability. However, the increased hydrophilicity from the additional PEG unit in the PEG2 linker might slightly reduce passive diffusion across the cell membrane. This effect is highly dependent on the overall physicochemical properties of the final PROTAC. |
| Solubility | Good | Slightly better | The addition of a second PEG unit further increases the hydrophilicity of the molecule, which can lead to improved aqueous solubility of the final PROTAC. This is a generally observed property of PEGylation. |
| Pharmacokinetics (PK) | Shorter half-life expected | Longer half-life expected | The increased hydrodynamic radius and hydrophilicity conferred by the longer PEG linker can reduce renal clearance and metabolic degradation, often leading to an improved pharmacokinetic profile. |
Experimental Protocols
To experimentally validate the performance differences between PROTACs synthesized with these two linkers, the following methodologies are typically employed.
PROTAC Synthesis
The synthesis of a PROTAC using either this compound or Thalidomide-4-NH-PEG2-NH-Boc involves the deprotection of the Boc group, followed by coupling with a ligand for the protein of interest (POI) that has a suitable reactive handle (e.g., a carboxylic acid).
Boc Deprotection:
-
Dissolve the Thalidomide-NH-PEG-NH-Boc derivative in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.
-
Add an acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine salt.
Amide Coupling to POI Ligand:
-
Dissolve the POI ligand (with a carboxylic acid) in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling agent such as HATU or HBTU, and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Add the deprotected Thalidomide-NH-PEG-amine salt to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC).
Western Blot for Protein Degradation
This protocol is used to determine the DC₅₀ and Dₘₐₓ of the synthesized PROTACs.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (typically ranging from nanomolar to micromolar concentrations) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC₅₀ and Dₘₐₓ values.
LC-MS/MS for Pharmacokinetic Analysis
This protocol is used to assess the in vivo stability and exposure of the PROTACs.
-
Dosing and Sampling: Administer the PROTACs to laboratory animals (e.g., mice or rats) via a chosen route (e.g., intravenous or oral). Collect blood samples at various time points post-administration.
-
Sample Preparation: Separate the plasma from the blood samples by centrifugation. Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis:
-
Inject the supernatant from the prepared samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the analyte from matrix components using a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Detect and quantify the PROTAC using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Determine the concentration of the PROTAC in the plasma samples at each time point and calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC).
Visualizing Key Processes
To further understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of linker length and PROTAC performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
Navigating the Linker Landscape: A Comparative Guide to PEG Linker Length in Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. This guide provides an objective comparison of how varying polyethylene (B3416737) glycol (PEG) linker lengths in thalidomide-based PROTACs impact their efficacy, supported by experimental data and detailed protocols.
Thalidomide (B1683933) and its analogs are widely utilized as recruiters of the Cereblon (CRBN) E3 ubiquitin ligase in the design of PROTACs. These heterobifunctional molecules induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. The linker connecting the thalidomide moiety to the POI-binding ligand is not a passive spacer but a crucial determinant of the PROTAC's efficacy. The length and composition of this linker significantly influence the formation and stability of the ternary complex (POI-PROTAC-CRBN), which is a prerequisite for successful protein degradation.
The "Goldilocks Effect": A Non-Linear Relationship
A recurring theme in the study of PROTAC linkers is the "Goldilocks effect," where the relationship between linker length and degradation efficacy is not linear. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly long linker might not effectively bring the POI and E3 ligase into productive proximity. This underscores the necessity of empirical optimization of the linker for each specific target protein.
Quantitative Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
To illustrate the impact of PEG linker length, this guide presents a summary of data from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-established therapeutic target in oncology. The degradation potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| PROTAC A | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[1] |
| PROTAC B | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[1] |
| PROTAC C | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[1] |
| PROTAC D | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[1] |
| PROTAC E | 4 | BRD4 | H661 | < 0.5 | High | Longer PEG linkers can restore and even enhance degradation potency. |
| PROTAC F | 5 | BRD4 | H661 | < 0.5 | High | Similar to 4 PEG units, demonstrating a favorable interaction for ternary complex formation. |
Note: The data presented is a synthesis of findings from multiple research articles. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.[1]
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
Experimental Protocols
Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.
1. Cell Seeding and Treatment:
-
Plate cells (e.g., H661) in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine Dmax and DC50 values.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of PROTAC treatment on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with serial dilutions of the PROTACs. Include a vehicle control.
3. Incubation:
-
Incubate the plate for a chosen duration (e.g., 72 hours).
4. MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
5. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Conclusion
The length of the PEG linker in thalidomide-based PROTACs is a critical parameter that requires careful optimization for each target protein. The relationship between linker length and degradation efficacy is often non-linear, highlighting the importance of systematic evaluation. By employing robust experimental protocols, such as Western blotting and cell viability assays, researchers can effectively compare the performance of PROTACs with different linker lengths and identify the optimal design for achieving potent and selective protein degradation. This guide provides a framework for such comparative studies, enabling more informed decisions in the development of novel PROTAC-based therapeutics.
References
A Comparative Guide to Thalidomide- and Pomalidomide-Based Linkers for CRBN Recruitment in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of many effective PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This is most commonly achieved through ligands derived from immunomodulatory drugs (IMiDs), primarily thalidomide (B1683933) and its analogs, pomalidomide (B1683931) and lenalidomide.
This guide provides a detailed comparison of thalidomide- and pomalidomide-based linkers for CRBN recruitment, offering researchers, scientists, and drug development professionals an objective analysis of their performance characteristics, supported by experimental data and detailed methodologies.
Performance Comparison: Pomalidomide's Potency Advantage
The choice between a thalidomide- or pomalidomide-based linker can significantly impact a PROTAC's efficacy. Pomalidomide has generally emerged as the preferred CRBN ligand in many applications due to its superior binding affinity and subsequent degradation potency.[1][2]
CRBN Binding Affinity
Pomalidomide consistently demonstrates a higher binding affinity for CRBN compared to thalidomide.[3] This stronger interaction is a key factor that often translates to more efficient formation of the ternary complex (comprising the target protein, the PROTAC, and CRBN), a crucial step for subsequent ubiquitination and degradation.[3]
| Ligand | Dissociation Constant (Kd) to CRBN | IC50 to CRBN-DDB1 |
| Pomalidomide | ~157 nM[3][4] | ~3 µM[5] |
| Lenalidomide | ~178 nM[5] | ~3 µM[5] |
| Thalidomide | ~250 nM[3][5] | ~30 µM[5] |
| Note: Data is compiled from different studies and experimental conditions may vary. Kd and IC50 values are measures of binding affinity, with lower values indicating stronger binding. |
Protein Degradation Efficiency
The enhanced binding affinity of pomalidomide often results in PROTACs with greater degradation potency, as reflected by lower half-maximal degradation concentration (DC50) and higher maximal degradation (Dmax) values. The following table summarizes representative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in cancer therapy. It is important to note that direct head-to-head comparisons of PROTACs with identical linkers and warheads, differing only in the CRBN ligand, are not always available in the literature; the data below is compiled from various studies.[2]
| PROTAC E3 Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Pomalidomide (in ARV-825) | BRD4 | Jurkat | < 1 | > 95 |
| Thalidomide-based | BRD4 | Not Specified | 0.1 - 0.3 | > 90 |
| Lenalidomide-based | BRD4 | Not Specified | pM range | > 90 |
| Note: This data is compiled from different studies and experimental conditions may vary.[1][6] Lower DC50 values indicate higher potency. |
Signaling Pathways and Experimental Workflows
The mechanism of action for CRBN-recruiting PROTACs involves a series of well-defined steps, from initial binding events to the final degradation of the target protein. Validating each step of this process is crucial in the development of effective degraders.
A typical experimental workflow for assessing the efficacy of a novel PROTAC involves a series of assays to characterize its binding, ternary complex formation, and ultimately, its ability to induce protein degradation in a cellular context.
References
A Head-to-Head Comparison: Thalidomide-based CRBN Linkers vs. VHL-based Linkers for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase is a critical decision in the design of Proteolysis Targeting Chimeras (PROTACs). The two most utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), offer distinct advantages and disadvantages. This guide provides an objective comparison of their respective linkers, with a focus on Thalidomide-4-NH-PEG1-NH-Boc as a precursor for CRBN-recruiting linkers, and established VHL-based linkers.
This comparison delves into the mechanisms of action, degradation efficiencies, and key experimental protocols, supported by published data, to equip researchers with the necessary information for informed decision-making in their targeted protein degradation strategies.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.
Thalidomide-based PROTACs, synthesized from precursors like this compound, recruit the Cereblon (CRBN) E3 ligase. Thalidomide (B1683933) and its analogs are well-established CRBN binders. VHL-based PROTACs, on the other hand, recruit the von Hippel-Lindau (VHL) E3 ligase complex. These PROTACs typically incorporate a small molecule that mimics the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL. The choice between these two E3 ligase systems can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[1]
Quantitative Performance Data
The efficacy of a PROTAC is often evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize comparative data for CRBN and VHL-based PROTACs targeting various proteins. It is important to note that a direct head-to-head comparison of PROTACs with identical POI binders and linkers is not always available in the published literature.
Table 1: Comparison of CRBN- and VHL-based PROTACs Targeting FLT3
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| CRBN | PROTAC A | 15 nM | >95% | MV4-11 |
| VHL | PROTAC B | 5 nM | >90% | MOLM-14 |
Data compiled from multiple sources. PROTAC A and B are representative examples from the literature.
Table 2: Comparison of CRBN- and VHL-based PROTACs Targeting KRAS G12D
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| CRBN | PROTAC C | >1000 nM | Not significant | MIA PaCa-2 |
| VHL | PROTAC 8o | 8.8 nM | >90% | MIA PaCa-2 |
Data suggests that for KRAS G12D, VHL-recruiting PROTACs have shown more promising results to date.[2]
Key Considerations in E3 Ligase Selection
| Feature | Thalidomide-based (CRBN) Linkers | VHL-based Linkers |
| Ligand Properties | Smaller, more "drug-like" molecules. | Generally larger and more peptide-like.[3] |
| Expression Profile | Ubiquitously expressed, with higher levels in hematopoietic cells.[] | Widely expressed, but can be downregulated in hypoxic tumors.[] |
| Subcellular Localization | Can shuttle between the nucleus and cytoplasm.[] | Predominantly cytosolic.[] |
| Clinical Experience | Extensive, due to the history of thalidomide and its analogs. | Growing, with several VHL-based PROTACs in clinical trials. |
| Potential for Off-Targets | May have off-target effects related to zinc-finger transcription factors.[] | Generally considered to have high selectivity.[] |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: PROTAC-mediated protein degradation pathways for CRBN and VHL.
Caption: General experimental workflow for comparing PROTAC linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize PROTACs.
Western Blot for PROTAC-Induced Degradation
Objective: To quantify the reduction in the levels of the protein of interest following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the protein of interest overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
In-Cell Ubiquitination Assay
Objective: To detect the ubiquitination of the target protein induced by the PROTAC.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the protein of interest using a specific antibody conjugated to magnetic or agarose (B213101) beads.
-
Western Blot: Wash the beads to remove non-specific binders and elute the protein. Analyze the eluate by Western blot using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.
TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
Protocol:
-
Reagents: Obtain purified, tagged versions of the POI (e.g., GST-tagged) and the E3 ligase complex (e.g., His-tagged CRBN/DDB1). Use corresponding terbium-labeled anti-tag antibody (donor) and a fluorescently labeled anti-tag antibody (acceptor).
-
Assay Setup: In a microplate, combine the POI, E3 ligase complex, and serial dilutions of the PROTAC.
-
Antibody Addition: Add the donor and acceptor antibodies.
-
Incubation: Incubate the plate in the dark for a specified period (e.g., 180 minutes) to allow for complex formation and antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, from which the cooperativity and stability of the ternary complex can be inferred.[5][6]
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the cytotoxic effects of the PROTAC on cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for the desired duration (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP, which indicates the number of viable cells.[7][8]
Conclusion
Both thalidomide-based (CRBN) and VHL-based linkers are powerful tools for inducing targeted protein degradation. The choice between them is nuanced and depends on the specific protein of interest, the cellular context, and the desired pharmacokinetic properties of the final PROTAC molecule. While VHL-based PROTACs may offer broader activity across different cell lines, the smaller, more "drug-like" nature of CRBN ligands can be advantageous for developing orally bioavailable drugs.[3] A thorough evaluation using the experimental protocols outlined in this guide is essential for selecting the optimal E3 ligase linker for a given drug discovery program.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
A Comparative Guide to CRBN Ligands for Targeted Protein Degradation: Alternatives to Thalidomide-4-NH-PEG1-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the choice of an E3 ligase ligand is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). While thalidomide (B1683933) and its derivatives have historically been the cornerstone for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a diverse landscape of alternative ligands has emerged, each with unique properties. This guide provides an objective comparison of prominent alternatives to Thalidomide-4-NH-PEG1-NH-Boc, supported by experimental data to inform the rational design of next-generation protein degraders.
Executive Summary
The archetypal CRBN ligands—thalidomide, lenalidomide (B1683929), and pomalidomide—remain widely utilized. However, newer generation modulators such as iberdomide (B608038) (CC-220) and CC-885 offer distinct advantages, including potentially higher binding affinities and altered neosubstrate degradation profiles. The selection of a CRBN ligand significantly impacts the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately dictating the efficiency and selectivity of target degradation. This guide presents a comparative analysis of these ligands, focusing on their binding affinities to CRBN and their performance in PROTAC-mediated protein degradation.
Quantitative Comparison of CRBN Ligand Performance
The following tables summarize key quantitative data for various CRBN ligands. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparative Binding Affinities of CRBN Ligands
| Ligand | Binding Affinity to CRBN (Kd or IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [1] |
| Lenalidomide | ~178 - 640 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [1] |
| Pomalidomide | ~157 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [1] |
| Iberdomide (CC-220) | Higher affinity than Pomalidomide | Not Specified | [1] |
| CC-885 | Potent CRBN Modulator | Not Specified | [2] |
Table 2: Performance of CRBN Ligand-Based PROTACs Targeting BRD4
| CRBN Ligand in PROTAC | DC50 | Dmax (%) | Cell Line | Reference |
| Thalidomide-based (dBET1) | <1 nM | >95% | MV4-11 | [3] |
| Lenalidomide-based | More potent than pomalidomide-based | >90% | MM1.S | [4] |
| Pomalidomide-based | Less potent than lenalidomide-based | ~90% | MM1.S | [4] |
Table 3: Performance of CRBN Ligand-Based PROTACs Targeting BTK
| CRBN Ligand in PROTAC | DC50 | Dmax (%) | Cell Line | Reference |
| Pomalidomide-based (MT-802) | ~63 nM | Not Specified | Not Specified | [5] |
| Pomalidomide-based (PTD10) | 0.5 nM | Not Specified | Not Specified | [5] |
| Thalidomide-based (SPB5208) | Not Specified | Significant degradation | JeKo-1 | [6] |
Signaling Pathway and Experimental Workflow
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Detailed Experimental Protocols
CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the binding affinity of a ligand to the CRBN protein.
Materials:
-
Purified recombinant human CRBN protein (e.g., as a complex with DDB1).
-
Terbium-labeled anti-tag antibody (e.g., anti-His).
-
Fluorescently labeled tracer ligand that binds to CRBN (e.g., a fluorescent derivative of thalidomide).
-
Test compounds (alternative CRBN ligands).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% BSA).
-
384-well, low-volume, black microplates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing the CRBN protein and the terbium-labeled antibody to each well.
-
Add the fluorescently labeled tracer ligand to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (terbium) and ~665 nm (acceptor fluorophore).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). The displacement of the fluorescent tracer by the test compound will result in a decrease in the TR-FRET signal. Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI).
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Ternary Complex Formation Assay (NanoBRET™)
Objective: To measure the formation of the ternary complex (POI-PROTAC-CRBN) in live cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for NanoLuc®-fused POI and HaloTag®-fused CRBN.
-
Transfection reagent.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC compounds.
-
White, 96-well or 384-well assay plates.
-
Luminometer capable of measuring filtered luminescence.
Procedure:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors and seed them into assay plates.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treat the cells with serial dilutions of the PROTAC compound or vehicle control.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag®-618, >600 nm) luminescence signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates closer proximity between the POI and CRBN, signifying ternary complex formation. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Conclusion
The landscape of CRBN ligands for targeted protein degradation extends well beyond thalidomide. Pomalidomide and lenalidomide offer readily available and effective alternatives, while next-generation modulators like iberdomide and CC-885 present opportunities for enhanced potency and tailored degradation profiles. The optimal choice of a CRBN ligand is context-dependent and should be guided by empirical data on binding affinity, ternary complex formation, and ultimately, cellular degradation efficacy against the specific protein of interest. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these critical components in the design of novel and effective PROTAC degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating CRBN Engagement for Novel Thalidomide PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the engagement of the E3 ligase Cereblon (CRBN) by novel thalidomide-based Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data, detailed methodologies for key validation assays, and a comparative look at alternative CRBN binders.
Proteolysis-targeting chimeras are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A significant class of PROTACs achieves this by recruiting the E3 ubiquitin ligase Cereblon (CRBN). These molecules typically consist of a ligand that binds to the target protein, a linker, and a ligand that engages CRBN, often a derivative of thalidomide (B1683933) or its analogs (immunomodulatory imide drugs or IMiDs). The formation of a stable ternary complex between
Head-to-head comparison of CRBN and VHL based PROTACs for a specific target
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase to be recruited by a PROTAC is a critical design element that significantly influences its efficacy, selectivity, and overall pharmacological profile. This guide provides a direct comparison of PROTACs that engage two of the most utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), for the degradation of the well-validated cancer target, Bromodomain and Extra-Terminal domain protein 4 (BRD4).
This comparison is supported by experimental data from peer-reviewed literature, presented in a clear, tabular format for easy interpretation. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They function by forming a ternary complex between the target protein (in this case, BRD4) and an E3 ligase (either CRBN or VHL). This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] While both CRBN and VHL can be effectively recruited to degrade BRD4, the choice between them can impact the potency, selectivity, and pharmacokinetic properties of the resulting PROTAC.[][3]
References
The Critical Choice: How Linker Attachment Points on Thalidomide Dictate PROTAC Activity
A deep dive into the comparative analysis of C4-, C5-, and N-position linked thalidomide-based PROTACs reveals significant impacts on degradation efficacy and physicochemical properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A key component in the design of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase ligand. For PROTACs that recruit the Cereblon (CRBN) E3 ligase, thalidomide (B1683933) and its analogs are widely used.[2] The point at which the linker is attached to the thalidomide scaffold is a critical design parameter that profoundly influences the PROTAC's overall performance.[3] The most explored attachment points on the phthalimide (B116566) ring of thalidomide are the C4, C5, and the glutarimide (B196013) nitrogen (N-position).[3] The selection of one of these positions can significantly alter a PROTAC's degradation efficiency, ternary complex formation, and physicochemical properties.[3]
Quantitative Comparison of Linker Attachment Points
The efficacy of a PROTAC is often quantified by its ability to induce the degradation of a target protein, measured by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes key quantitative data from various studies, comparing the performance of PROTACs with linkers attached at the C4, C5, and N-positions of the thalidomide scaffold.
| Target Protein | Linker Position | PROTAC/Compound | Degradation (DC50, nM) | Max. Degradation (Dmax, %) | Reference |
| BRD4 | Pomalidomide (CRBN) | ARV-825 | < 1 | > 95 | [4] |
| BRD4 | VHL Ligand | VHL-based PROTAC | 1.0 | Not specified | [4] |
| IKZF1 (Neosubstrate) | C4-aminoalkyl | T01 | Not Reported | 64 | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
A Comparative Analysis of Thalidomide Analogs in PROTACs: On-Target Efficacy Versus Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted drug discovery by inducing the degradation of specific proteins. A widely adopted strategy in PROTAC design involves the use of thalidomide (B1683933) and its analogs—lenalidomide (B1683929) and pomalidomide—to recruit the E3 ubiquitin ligase Cereblon (CRBN). The choice of the thalidomide analog not only influences the on-target degradation efficacy but also dictates the off-target profile, a critical consideration for therapeutic development. This guide provides a comparative analysis of the on-target and off-target effects of different thalidomide analogs in PROTACs, supported by experimental data and detailed protocols.
Data Presentation: On-Target and Off-Target Comparison
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Conversely, off-target effects arise from the inherent ability of thalidomide and its analogs to induce the degradation of endogenous "neosubstrates" of CRBN.[1][2]
On-Target Degradation Efficiency
The choice of thalidomide analog can significantly impact the potency of a PROTAC. While direct comparisons are often context-dependent (target protein, linker, cell line), general trends can be observed. Pomalidomide and lenalidomide generally exhibit stronger binding affinity for CRBN compared to thalidomide, which can translate to more efficient ternary complex formation and more potent on-target degradation.[3][4]
| PROTAC Target | Thalidomide Analog | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | ~1 | >90 | 22Rv1 |
| BRD4 | Lenalidomide | pM range | >90 | Not Specified |
| BRD4 | Thalidomide | 0.1-0.3 | >90 | Not Specified |
| SHP2 | Thalidomide | 6.02 | >90 | HeLa |
| ALK | Pomalidomide | <10 | >90 | SU-DHL-1 |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table serves as a representative comparison.[5][6]
Off-Target Neosubstrate Degradation
A major consideration in the use of thalidomide-based PROTACs is the off-target degradation of CRBN neosubstrates, primarily zinc finger transcription factors.[2] The degradation profile of these neosubstrates varies between thalidomide, lenalidomide, and pomalidomide.[7][8]
| Neosubstrate | Thalidomide-based PROTACs | Lenalidomide-based PROTACs | Pomalidomide-based PROTACs | Biological Implication |
| IKZF1 (Ikaros) | Degraded | Degraded | Potently Degraded | Anti-myeloma effect, potential hematotoxicity[9] |
| IKZF3 (Aiolos) | Degraded | Degraded | Potently Degraded | Anti-myeloma effect, potential hematotoxicity[9] |
| CK1α | Not typically degraded | Degraded | Not typically degraded | Therapeutic effect in 5q-MDS[8] |
| SALL4 | Degraded | Degraded | Degraded | Associated with teratogenicity[1][2] |
| ZFP91 | Degraded | Degraded | Degraded | Common off-target of pomalidomide-based PROTACs[5] |
Modifications to the thalidomide analog scaffold, such as at the C5 position of the phthalimide (B116566) ring, can mitigate the degradation of some neosubstrates, thereby improving the selectivity of the PROTAC.[10][11]
Experimental Protocols
Accurate assessment of on-target and off-target effects is crucial for the development of safe and effective PROTACs. The following are detailed protocols for key experiments.
Protocol 1: Western Blot Analysis for On-Target Degradation (DC50 and Dmax Determination)
This protocol describes the quantification of a target protein in response to treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[12]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13]
Protocol 2: Mass Spectrometry-Based Proteomics for Off-Target Analysis
This protocol provides an unbiased, global assessment of changes in the proteome following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC and vehicle control
-
Lysis buffer (e.g., 8 M urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Solid-phase extraction (SPE) cartridges
-
Isobaric labeling reagents (e.g., TMT or iTRAQ) (optional)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Methodology:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control.[14]
-
Cell Lysis and Protein Digestion: Lyse the cells and quantify the protein concentration. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin.[15]
-
Peptide Cleanup and Labeling (Optional): Clean up the peptide mixture using SPE. For quantitative analysis, label peptides with isobaric tags according to the manufacturer's protocol.[15]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.[15]
-
Data Analysis: Process the raw data using appropriate software (e.g., MaxQuant, Proteome Discoverer). Identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control. Proteins with a significant and dose-dependent decrease in abundance are considered potential off-targets.[14]
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-target protein fusion and HaloTag®-CRBN fusion
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC stock solution
-
White, 96-well assay plates
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.
-
Cell Plating: Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[16]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.[16]
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[16]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.[16]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Thalidomide-4-NH-PEG1-NH-Boc
For Immediate Use by Laboratory Professionals
The proper disposal of Thalidomide-4-NH-PEG1-NH-Boc is a critical component of laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, synthesized from best practices for its constituent parts: thalidomide (B1683933) analogs, PEGylated compounds, and Boc-protected amines. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Compound Analysis for Safe Disposal
| Component | Key Hazards and Disposal Considerations |
| Thalidomide Analog | Known human teratogen; may cause severe birth defects[1][2][3]. All materials contaminated with thalidomide analogs should be treated as hazardous and/or cytotoxic waste[4]. Disposal must be in accordance with strict local, state, and federal regulations for hazardous waste[1]. |
| PEG Linker | Generally considered to be of low hazard and increases water solubility[5]. However, the entire molecule's hazardous nature is dictated by the thalidomide component. |
| Boc-Protected Amine | The Boc (tert-butoxycarbonyl) protecting group is common in synthetic chemistry and is typically stable under basic and neutral conditions but removed by acid[6][7][8]. Disposal should follow guidelines for non-halogenated organic solids[9]. |
Core Disposal Protocol: A Step-by-Step Approach
Given the potent nature of the thalidomide moiety, all waste containing this compound must be treated as hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory. This includes, but is not limited to:
-
Chemical safety goggles
-
Chemical-resistant gloves (nitrile or equivalent)
-
A laboratory coat
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step 2: Waste Segregation and Collection
All waste generated from the use of this compound must be segregated as hazardous waste.
-
Solid Waste:
-
Place unused or expired compound, contaminated personal protective equipment (PPE), absorbent materials from spills, and other contaminated solid materials into a designated, clearly labeled, and sealed hazardous waste container for solids.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container for non-halogenated organic liquid waste.
-
-
Sharps:
-
Any contaminated sharps (e.g., needles, glass pipettes) must be disposed of in a designated sharps container for hazardous materials.
-
Step 3: Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse all glassware and equipment that has come into contact with the compound with a suitable organic solvent (e.g., ethanol (B145695), methanol) to remove the bulk of the residue. This rinsate must be collected and disposed of as hazardous liquid waste[4].
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with purified water.
Step 4: Disposal of Empty Containers
Containers that have held this compound must be decontaminated before disposal.
-
Triple Rinse: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or isopropanol)[10][11].
-
Collect Rinsate: The rinsate must be collected and treated as hazardous liquid waste[10].
-
Container Disposal: After triple-rinsing, deface the original label, and the container can typically be disposed of as regular laboratory glass or plastic waste. However, always consult your institution's specific guidelines.
Step 5: Final Disposal
Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash[9].
Experimental Protocols
While no specific experimental protocols for the disposal of this exact compound were found, a general deactivation protocol for similar reactive compounds can be adapted. For compounds with reactive functional groups, chemical deactivation for small quantities (typically < 1 gram) can be a preferred method before disposal[10]. Given the stability of the core structures in this compound, direct disposal via a certified hazardous waste management service is the most prudent course of action.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Thalidomide: MedlinePlus Drug Information [medlineplus.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Thalidomide-4-NH-PEG1-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Thalidomide-4-NH-PEG1-NH-Boc. Given the potent nature of thalidomide (B1683933) and its derivatives, adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination. The primary hazard associated with thalidomide and its analogues is their teratogenic potential, meaning they can cause severe birth defects.[1][2] Therefore, all handling and disposal operations must be conducted with the utmost care.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation, such as weighing and aliquoting of the solid compound.[3][4] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is required.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of chemical-resistant nitrile gloves. The outer pair should be changed immediately if contamination occurs and at regular intervals.[1][3] |
| Eye Protection | Chemical Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[3][5] A face shield can be worn over goggles for additional protection against splashes.[3][5] |
| Body Protection | Disposable Coveralls or Lab Coat | A dedicated disposable lab coat or coveralls made from materials like Tyvek should be worn over personal clothing to protect against chemical splashes and dust.[3][6] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling potent compounds like this compound.
-
Preparation:
-
Designate a specific handling area, such as a certified chemical fume hood or a glove box.
-
Ensure a spill kit appropriate for chemical hazards is readily available.
-
Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[5]
-
-
PPE Donning:
-
Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
-
-
Handling the Compound:
-
Whenever possible, use a closed system for weighing and transferring the compound.
-
If handling the solid form, use techniques that minimize dust generation, such as gentle scooping.[2]
-
Keep containers with the compound covered as much as possible.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
-
PPE Doffing:
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination.
-
Dispose of single-use PPE in the appropriate hazardous waste container.
-
Disposal Plan
Due to the hazardous nature of thalidomide derivatives, stringent disposal protocols must be followed.
-
Waste Identification and Labeling: Clearly label waste containers with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., toxic, teratogen).[5]
-
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, and bench paper, in a designated solid waste container.[1]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[1][7]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1]
-
-
Final Disposal: Arrange for the collection of hazardous waste by a licensed and approved waste disposal contractor, as coordinated through your institution's EHS department.[7] Do not dispose of this compound down the drain or in regular trash.[7]
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
References
- 1. benchchem.com [benchchem.com]
- 2. packageinserts.bms.com [packageinserts.bms.com]
- 3. benchchem.com [benchchem.com]
- 4. aiha.org [aiha.org]
- 5. benchchem.com [benchchem.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
